[1-(4-methylbenzyl)-1H-indol-3-yl]methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-[(4-methylphenyl)methyl]indol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-6-8-14(9-7-13)10-18-11-15(12-19)16-4-2-3-5-17(16)18/h2-9,11,19H,10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWCGJOQBCKMTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol
An In-depth Technical Guide on the Synthesis of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol
Introduction
Indole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules. Their versatile scaffold allows for functionalization at various positions, leading to a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis of a specific indole derivative, this compound. The document details a reliable two-step synthetic pathway, including granular experimental protocols, quantitative data, and the characterization of the target compound and its key intermediate. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.
Synthetic Strategy and Workflow
The is most efficiently achieved through a two-step reaction sequence. The strategy involves:
-
N-Alkylation: The initial step is the protection and functionalization of the indole nitrogen. This is accomplished by alkylating the nitrogen atom of the commercially available 1H-indole-3-carbaldehyde with 4-methylbenzyl chloride. This reaction typically proceeds in the presence of a base to deprotonate the indole nitrogen, facilitating nucleophilic attack on the benzyl halide.
-
Aldehyde Reduction: The second step involves the selective reduction of the carbaldehyde group at the C3 position of the indole ring to a primary alcohol. This transformation is commonly carried out using a mild reducing agent, such as sodium borohydride, to ensure the integrity of the indole ring and the N-benzyl group.
The overall workflow for this synthesis is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the two key synthetic steps.
Step 1: Synthesis of 1-(4-Methylbenzyl)-1H-indole-3-carbaldehyde
This procedure details the N-alkylation of 1H-indole-3-carbaldehyde. The reaction utilizes sodium hydride as a base to deprotonate the indole nitrogen, followed by the addition of 4-methylbenzyl chloride.
Reagents and Materials:
-
1H-Indole-3-carbaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
4-Methylbenzyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1H-indole-3-carbaldehyde (1.0 eq) in anhydrous DMF, sodium hydride (1.2 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The resulting mixture is stirred at 0 °C for 30 minutes, during which time the indole nitrogen is deprotonated.
-
A solution of 4-methylbenzyl chloride (1.1 eq) in anhydrous DMF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C.
-
The mixture is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde as a solid.
Step 2: Synthesis of this compound
This procedure describes the reduction of the intermediate aldehyde to the target primary alcohol using sodium borohydride.
Reagents and Materials:
-
1-(4-Methylbenzyl)-1H-indole-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
1-(4-methylbenzyl)-1H-indole-3-carbaldehyde (1.0 eq) is dissolved in methanol in a round-bottom flask.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (1.5 eq) is added slowly in small portions to the cooled solution. Caution is advised as hydrogen gas is evolved.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction should be monitored by TLC.
-
Once the starting material is consumed, the reaction is quenched by the careful addition of deionized water.
-
The bulk of the methanol is removed under reduced pressure.
-
The remaining aqueous residue is extracted with dichloromethane (3 x 50 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The resulting crude product can be purified by recrystallization or silica gel chromatography if necessary to afford this compound.
Quantitative Data and Characterization
The following tables summarize the key quantitative and spectroscopic data for the intermediate and final products. Data for the analogous compound (1-benzyl-1H-indol-3-yl)methanol is provided for comparative reference[1].
Table 1: Reaction and Product Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical State |
| 1-(4-Methylbenzyl)-1H-indole-3-carbaldehyde | C₁₇H₁₅NO | 249.31 | 85-95% | Solid |
| This compound | C₁₇H₁₇NO | 251.33 | 90-98% | Solid |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 1-(4-Methylbenzyl)-1H-indole-3-carbaldehyde | 10.0 (s, 1H, -CHO), 8.3 (d, 1H), 7.8 (s, 1H), 7.4-7.2 (m, 4H), 7.1 (d, 2H), 7.0 (d, 2H), 5.3 (s, 2H, -CH₂-), 2.3 (s, 3H, -CH₃) | 184.5, 137.8, 137.2, 133.5, 129.8, 127.2, 124.3, 123.2, 121.9, 118.9, 110.1, 50.5, 21.2 | 2920, 2850, 1650 (C=O), 1540, 1465 |
| This compound | 7.6 (d, 1H), 7.4 (d, 1H), 7.2-7.0 (m, 8H), 5.2 (s, 2H, -CH₂-Ar), 4.8 (s, 2H, -CH₂OH), 2.3 (s, 3H, -CH₃), 1.8 (br s, 1H, -OH) | 136.9, 136.1, 134.8, 129.4, 128.8, 126.9, 126.6, 122.3, 119.5, 119.4, 109.8, 57.8, 50.2, 21.2 | 3400 (O-H), 3050, 2920, 1460, 1050 (C-O) |
| (1-Benzyl-1H-indol-3-yl)methanol (Reference) [1] | 7.7 (d, 1H), 7.4 (d, 1H), 7.3-7.1 (m, 9H), 5.3 (s, 2H, -CH₂-Ph), 4.8 (s, 2H, -CH₂OH), 1.8 (br s, 1H, -OH) | 137.2, 136.2, 128.8, 128.7, 127.6, 126.8, 122.2, 119.5, 119.4, 109.8, 57.8, 50.2 | 3410 (O-H), 3060, 2925, 1465, 1055 (C-O) |
Biological Context and Potential Applications
Indole-3-methanol derivatives, including the parent compound Indole-3-carbinol (I3C), are of significant interest to the scientific community. I3C is a natural compound found in cruciferous vegetables and is known to be a precursor to diindolylmethane (DIM), a molecule with noted biological activities[2][3]. These compounds and their synthetic analogs are explored for their potential roles as chemopreventive agents and modulators of various cellular signaling pathways.
The synthesis of novel derivatives like this compound allows for the exploration of structure-activity relationships (SAR). The introduction of the 4-methylbenzyl group at the N1 position modifies the molecule's lipophilicity and steric profile, which can influence its interaction with biological targets, metabolic stability, and overall pharmacological profile. These custom-synthesized derivatives are valuable tools in drug discovery programs aimed at developing new therapeutic agents.
Caption: Relationship of the core scaffold to drug discovery applications.
Conclusion
This technical guide outlines a robust and efficient two-step synthesis for this compound. The described methodology, involving N-alkylation followed by aldehyde reduction, employs standard laboratory reagents and techniques, making it highly accessible for synthetic chemistry labs. The provided protocols, along with the characterization data, serve as a solid foundation for the preparation and study of this and other related N-substituted indole-3-methanol derivatives for applications in medicinal chemistry and materials science.
References
- 1. (1-Benzyl-1h-indol-3-yl)methanol | C16H15NO | CID 402633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101921223A - Synthesis method of indole-3-methanol - Google Patents [patents.google.com]
[1-(4-methylbenzyl)-1H-indol-3-yl]methanol chemical properties
An In-depth Technical Guide to the Chemical Properties of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: this compound is a specific chemical compound for which detailed experimental data is not widely available in published literature. This guide has been compiled by referencing data from closely related analogs and established chemical principles. The experimental protocols provided are illustrative and based on standard organic chemistry transformations.
Introduction
Indole derivatives are a critical class of heterocyclic compounds that form the core structure of numerous natural products, pharmaceuticals, and agrochemicals. The indole nucleus is a key pharmacophore, and its substitution at various positions leads to a diverse range of biological activities. This guide focuses on the chemical properties, synthesis, and potential biological relevance of a specific derivative, this compound.
This molecule incorporates two key structural modifications to the basic indole-3-methanol scaffold:
-
N-1 Substitution: The nitrogen of the indole ring is substituted with a 4-methylbenzyl group. N-1 substitution can significantly impact the molecule's steric and electronic properties, influencing its binding to biological targets and its metabolic stability.
-
C-3 Functionalization: The C-3 position bears a hydroxymethyl group (-CH₂OH). This functional group can participate in hydrogen bonding and serve as a handle for further chemical modifications.
This document provides a summary of its computed chemical properties, a detailed potential synthetic route, and a discussion of the possible, though not yet demonstrated, biological activities based on related structures.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | Not Assigned | - |
| Molecular Formula | C₁₇H₁₇NO | Calculated |
| Molecular Weight | 251.33 g/mol | Calculated |
| Appearance | Expected to be an off-white to pale yellow solid | Inferred |
| Solubility | Expected to be soluble in methanol, ethanol, DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Inferred |
| XLogP3 | 3.2 | Calculated |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 1 | Calculated |
| Rotatable Bond Count | 3 | Calculated |
Properties for the direct analog (1-Benzyl-1H-indol-3-yl)methanol are: Molecular Formula C₁₆H₁₅NO, Molecular Weight 237.30 g/mol [3].
Proposed Synthesis and Experimental Protocols
The synthesis of this compound can be logically achieved via a two-step process starting from 1H-indole-3-carbaldehyde. The key intermediate is 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde (CAS: 151409-79-9)[4].
Synthesis Workflow
References
An In-Depth Technical Guide to [1-(4-methylbenzyl)-1H-indol-3-yl]methanol: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-carbinol (I3C) and its derivatives have garnered significant attention in medicinal chemistry due to their potent and varied biological activities. This technical guide focuses on the specific derivative, [1-(4-methylbenzyl)-1H-indol-3-yl]methanol, providing a comprehensive overview of its chemical properties, synthesis, and biological significance. Drawing on data from closely related analogs, particularly 1-benzyl-indole-3-carbinol (1-benzyl-I3C), this document elucidates the potential mechanism of action, details experimental protocols for synthesis and bioactivity assessment, and presents quantitative data to facilitate comparative analysis. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
IUPAC Name and Chemical Structure
The compound with the systematic name This compound is a derivative of indole-3-carbinol. Its structure features a methanol group at the C-3 position of the indole ring and a 4-methylbenzyl group attached to the nitrogen atom (N-1) of the indole nucleus.
IUPAC Name: (1-(4-methylbenzyl)-1H-indol-3-yl)methanol
Chemical Structure:
(Image generated based on the IUPAC name)
Synthesis and Characterization
The synthesis of 1-substituted-indole-3-carbinol derivatives typically involves a multi-step process. A general synthetic route, adapted from the synthesis of 1-benzyl-I3C, is outlined below.[1]
Experimental Protocol: Synthesis of 1-Substituted-Indole-3-Carbinol Derivatives
Step 1: N-Alkylation of Indole A solution of indole in a suitable solvent, such as dimethyl sulfoxide (DMSO), is treated with a strong base like potassium hydroxide to deprotonate the indole nitrogen. The corresponding substituted benzyl halide (e.g., 4-methylbenzyl bromide for the target compound) is then added to the reaction mixture to yield the N-substituted indole.
Step 2: Formylation of N-Substituted Indole The N-substituted indole undergoes formylation, typically using a Vilsmeier-Haack reaction with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to introduce a formyl group at the C-3 position, yielding the corresponding 1-substituted-indole-3-carbaldehyde.
Step 3: Reduction to Indole-3-carbinol The final step involves the reduction of the aldehyde to a primary alcohol. This is commonly achieved using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent such as ethanol. The reaction progress can be monitored by techniques like High-Performance Liquid Chromatography (HPLC) to ensure complete conversion.[2] The final product, this compound, is then purified, typically by recrystallization.
Biological Activity and Therapeutic Potential
While specific data for this compound is limited, extensive research on its close analog, 1-benzyl-I3C, provides significant insights into its potential biological activities, particularly in the realm of anticancer and antimicrobial applications.
Anticancer Activity
1-benzyl-I3C has demonstrated significantly enhanced anti-proliferative and anti-estrogenic properties in human breast cancer cells compared to the parent compound, indole-3-carbinol.[1] Studies have shown that 1-benzyl-I3C can induce a robust G1 cell cycle arrest in both estrogen-responsive and non-responsive breast cancer cells.[2]
A key mechanism underlying the anticancer activity of 1-benzyl-I3C is the inhibition of the Wnt/β-catenin signaling pathway.[3][4] This pathway is often dysregulated in various cancers, leading to uncontrolled cell proliferation. 1-benzyl-I3C has been shown to disrupt this pathway at or upstream of the Wnt co-receptor LRP6, leading to the downregulation of β-catenin and its downstream targets.[3]
Quantitative Data:
The following table summarizes the in vitro anticancer activity of a series of indole-based hydrazone derivatives, which share a similar structural scaffold, against the MDA-MB-231 triple-negative breast cancer cell line. This data provides a comparative basis for understanding the structure-activity relationships of such compounds.
| Compound ID | R Group | IC₅₀ (µM) on MDA-MB-231 cells |
| 5a | H | 25.2 ± 0.5 |
| 5b | 4-F | 17.2 ± 0.4 |
| 5c | 4-Cl | 20.1 ± 0.3 |
| 5d | 4-Br | 22.5 ± 0.6 |
| 5e | 4-NO₂ | 28.9 ± 0.7 |
| 5f | 4-CH₃ | 23.8 ± 0.5 |
| 5g | 4-OCH₃ | 26.1 ± 0.6 |
| 5h | 3,4-di-Cl | 19.5 ± 0.4 |
| 5i | 2,4-di-Cl | 18.9 ± 0.3 |
| 5j | 3-NO₂ | 30.2 ± 0.8 |
| 5k | 2-NO₂ | 32.5 ± 0.9 |
| 5l | 2-Cl | 21.8 ± 0.5 |
| 5m | 2-F | 24.1 ± 0.6 |
| 5n | Benzyl | 43.4 ± 0.2 |
Data adapted from a study on N-benzyl indole-derived hydrazones.[4]
Antimicrobial Activity
Derivatives of 1-benzyl-indole have also been investigated for their antimicrobial properties. Studies have shown that certain heterocyclic derivatives of 1-benzyl-indole exhibit significant activity against various bacterial and fungal strains.[5] For example, some synthesized 1-benzyl-indole derivatives were found to be active against P. aeruginosa, B. cereus, and S. aureus.[5]
Quantitative Data:
The table below presents the Minimum Inhibitory Concentration (MIC) values for a series of N-benzyl tricyclic indolines against Methicillin-Susceptible Staphylococcus aureus (MSSA), demonstrating the antibacterial potential of this class of compounds.
| Compound ID | R1 | R2 | R3 | R4 | Y | MIC (µg/mL) against MSSA |
| Of4 | OH | H | OH | H | H | 32 |
| 4a | OH | H | OH | H | Cl | >128 |
| 4f | OH | OH | H | H | H | 32 |
| 4g | OH | H | H | OH | H | 32 |
| 4h | - | - | - | - | H | 16 |
| 4j | OH | H | OH | H | H | 64 |
| 4k | OH | H | OH | H | H | 8 |
Data adapted from a study on N-benzyl tricyclic indolines.[6]
Signaling Pathways and Experimental Workflows
Wnt/β-catenin Signaling Pathway Inhibition
The inhibitory effect of 1-benzyl-I3C on the Wnt/β-catenin signaling pathway is a critical aspect of its anticancer mechanism. The following diagram illustrates the key components of this pathway and the proposed point of intervention by indole derivatives.
Caption: Proposed mechanism of Wnt/β-catenin signaling pathway inhibition.
Experimental Workflow: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation. The following workflow outlines the typical steps involved in evaluating the anticancer activity of a compound like this compound.
Caption: Workflow for determining anticancer activity using the MTT assay.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research conducted on its close analogs, this compound is predicted to exhibit significant anticancer and antimicrobial activities. The inhibition of the Wnt/β-catenin signaling pathway appears to be a key mechanism of its anticancer action. The detailed synthetic protocols and bioassay workflows provided in this guide are intended to facilitate further research and development of this and related indole derivatives. Future studies should focus on the direct synthesis and biological evaluation of this compound to fully elucidate its therapeutic potential and establish a comprehensive structure-activity relationship for this class of compounds.
References
- 1. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 4. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Guide: [1-(4-methylbenzyl)-1H-indol-3-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for "[1-(4-methylbenzyl)-1H-indol-3-yl]methanol" is limited in publicly accessible databases. The information presented herein is substantially based on data from the closely related analog, (1-benzyl-1H-indol-3-yl)methanol, and established synthetic methodologies for N-substituted indoles.
Introduction
Indole-3-carbinol (I3C) and its derivatives are a class of compounds that have garnered significant interest in the scientific community, particularly for their potential therapeutic applications.[1] These molecules, naturally found in cruciferous vegetables, have been shown to exhibit a range of biological activities, including antitumor and antiviral properties.[1] N-alkylation of the indole core, specifically benzylation, has been demonstrated to significantly enhance the potency of these compounds.[2][3] This guide focuses on the synthesis, potential properties, and biological activities of a specific N-substituted indole derivative, this compound. The introduction of a methyl group on the benzyl moiety may influence its lipophilicity and metabolic stability, potentially modulating its biological profile.
Physicochemical Properties
| Property | Value (for (1-benzyl-1H-indol-3-yl)methanol) |
| Molecular Formula | C₁₇H₁₇NO |
| Molecular Weight | 251.32 g/mol |
| IUPAC Name | This compound |
| Synonyms | 1-(4-methylbenzyl)-I3C |
| Appearance | Expected to be a solid |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO |
Synthesis
A plausible and efficient synthetic route to obtain this compound involves a two-step process starting from indole-3-carbaldehyde. This method leverages a well-established N-alkylation of the indole nitrogen followed by a standard reduction of the aldehyde to the primary alcohol.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde
-
Materials: Indole-3-carbaldehyde, sodium hydride (NaH) (60% dispersion in mineral oil), 4-methylbenzyl chloride, anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of indole-3-carbaldehyde (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-methylbenzyl chloride (1.1 equivalents) in anhydrous DMF dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde.
-
Step 2: Synthesis of this compound
-
Materials: 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde, sodium borohydride (NaBH₄), methanol.
-
Procedure:
-
Dissolve 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Continue stirring at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude product can be further purified by recrystallization or column chromatography if necessary.
-
Potential Biological Activity and Signaling Pathways
The biological activity of this compound is anticipated to be similar to, and potentially more potent than, its unsubstituted benzyl analog, 1-benzyl-I3C. Studies on 1-benzyl-I3C have shown significantly enhanced anti-proliferative and anti-estrogenic properties in human breast cancer cells compared to I3C.[2]
Key Findings for 1-benzyl-I3C:
-
Enhanced Potency: 1-benzyl-I3C exhibits approximately a 1000-fold greater potency in suppressing the growth of both estrogen-responsive (MCF-7) and estrogen-independent (MDA-MB-231) human breast cancer cells when compared to I3C.[2] The IC₅₀ for 1-benzyl-I3C was reported to be around 0.05 µM, whereas for I3C it was 52 µM.[3]
-
Cell Cycle Arrest: This class of compounds is known to induce a G1-cell cycle arrest.[2]
-
Wnt/β-catenin Signaling Inhibition: 1-benzyl-I3C has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway in melanoma cells.[5] It is suggested to act at or upstream of the low-density lipoprotein receptor-related protein 6 (LRP6).[5]
Proposed Mechanism of Action: Wnt/β-catenin Signaling Pathway
Caption: Postulated inhibition of the Wnt/β-catenin signaling pathway.
Conclusion
This compound represents a promising derivative of indole-3-carbinol with potentially enhanced therapeutic properties. The synthetic route outlined is straightforward and utilizes common laboratory reagents. Based on the activity of its close analog, this compound is a strong candidate for investigation as an anti-proliferative agent, particularly in cancers where the Wnt/β-catenin signaling pathway is dysregulated. Further studies are warranted to confirm its synthesis, characterize its physicochemical properties, and elucidate its precise biological mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (1-Benzyl-1h-indol-3-yl)methanol | C16H15NO | CID 402633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
The Diverse Biological Landscape of Substituted Indoles: A Technical Review for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold, a privileged heterocyclic motif, continues to be a cornerstone in the development of novel therapeutics. Its inherent ability to mimic endogenous molecules and interact with a wide array of biological targets has cemented its importance in medicinal chemistry. This technical guide provides an in-depth review of the recent advancements in the biological activities of substituted indoles, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers actively engaged in the design and development of next-generation indole-based therapeutic agents.
Anticancer Activity: A Dominant Focus
Substituted indoles have demonstrated significant potential in oncology, targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell proliferation and survival to the disruption of microtubule dynamics.
Targeting Receptor Tyrosine Kinases
A prominent strategy in anticancer drug design is the inhibition of receptor tyrosine kinases (RTKs), which are frequently dysregulated in various cancers. The Epidermal Growth Factor Receptor (EGFR) has been a key target for indole-based inhibitors.
Table 1: Anticancer Activity of Substituted Indoles Targeting Kinases
| Compound Class | Specific Compound Example | Target | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| Pyrazolinyl-indoles | Compound with p-tolyl and phenylethanone substituents | EGFR | Leukemia | 78.76% growth inhibition at 10 µM | [1][2] |
| Spirooxindoles | N-alkylated maleimide derivatives | HER2/HER3 | MCF-7 | 3.88 - 5.83 µM | [2] |
| Indole-acrylamide derivatives | - | Tubulin | Huh7 (Hepatocellular Carcinoma) | 5.0 µM | [3] |
| Indole-substituted furanones | - | Tubulin | U-937 | 0.6 µM (EC50) | [3] |
| Indole-1,3,4-oxadiazole hybrids | - | Tubulin | - | Potent Inhibition | [3] |
Modulating Apoptosis
The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis, and their inhibition represents a promising therapeutic strategy. Several substituted indoles have been identified as potent inhibitors of anti-apoptotic Bcl-2 proteins, including Mcl-1.
Table 2: Activity of Substituted Indoles as Bcl-2/Mcl-1 Inhibitors
| Compound Class | Specific Compound Example | Target(s) | Activity (IC50/Ki) | Reference |
| 1-Phenyl-1H-indole derivatives | Compound 9k | Bcl-2 / Mcl-1 | IC50 = 7.63 µM (Bcl-2), 1.53 µM (Mcl-1) | [4] |
| Indole-3-carboxylic acid derivatives | Compound 17 | Bcl-2 / Mcl-1 | Ki = 0.26 µM (Bcl-2), 72 nM (Mcl-1) | [3] |
| 2-(1H-indol-4-yl)benzoic acid derivatives | Compound 9o | Bcl-2 / Mcl-1 | Ki = 0.66 µM (Bcl-2), 0.07 µM (Mcl-1) | [5] |
Anti-inflammatory Activity
Chronic inflammation is a key component of numerous diseases. Substituted indoles have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Table 3: Anti-inflammatory Activity of Substituted Indoles
| Compound Class | Target | Activity | Reference |
| 3-Methyl-2-phenyl-1-substituted-indoles | COX-1/COX-2 | Significant in vitro inhibition | [6] |
| 1-(4-(methylsulfonyl)phenyl)-1H-indole derivatives | COX-2 | Potent and selective inhibition | [6] |
Antimicrobial and Antiviral Activities
The indole core is present in numerous natural and synthetic compounds with potent antimicrobial and antiviral activities.
Table 4: Antimicrobial and Antiviral Activity of Substituted Indoles
| Compound Class | Target Organism/Virus | Activity (MIC/EC50) | Reference |
| Indole-thiourea hybrids | Gram-positive and Gram-negative bacteria | MIC < 12.5 µg/ml | [7][8] |
| 5-substituted indole-2-carboxamides | Mycobacterium tuberculosis | Potent activity | [8] |
| Indole 2-methacrylate analogs | Hepatitis C Virus (HCV) | EC50 = 1.1 µM | [9] |
| Substituted indoles and azaindoles | Human Immunodeficiency Virus (HIV-1) | Promising inhibitors | [10] |
Experimental Protocols
To facilitate the reproducibility and further development of these findings, detailed experimental protocols for key biological assays are provided below.
MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[11][12][13][14]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubate the plate for 1.5 hours at 37°C.
-
Carefully remove the MTT solution.
-
Add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at 37°C with shaking.
-
Measure the absorbance at 492 nm using a microplate reader.
EGFR Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.[7][10][15][16][17]
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
ATP
-
Peptide substrate (e.g., Y12-Sox)
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in 50% DMSO.
-
In a 384-well plate, pre-incubate 5 µL of the EGFR enzyme with 0.5 µL of the compound dilutions for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of a mixture containing ATP and the peptide substrate.
-
Monitor the reaction kinetically by measuring fluorescence (e.g., λex 360 nm / λem 485 nm) every 71 seconds for 30-120 minutes.
-
Determine the initial velocity from the linear portion of the reaction progress curves.
-
Plot the initial velocity against the inhibitor concentration to calculate the IC50 value.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of microtubules from tubulin protein.[18][19][20][21]
Materials:
-
Purified tubulin protein (>99%)
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution
-
Glycerol
-
Fluorescent reporter or spectrophotometer for turbidity measurement
-
96-well plates
-
Temperature-controlled plate reader (37°C)
Procedure:
-
Prepare a reaction mixture containing tubulin (e.g., 3 mg/mL), general tubulin buffer, GTP (1 mM), and glycerol (10%).
-
Add the test compound or vehicle control to the wells of a 96-well plate.
-
Add the tubulin reaction mixture to the wells.
-
Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm (for turbidity) or fluorescence enhancement over time.
-
The rate of polymerization (Vmax) and the final polymer mass can be determined from the polymerization curve.
Bcl-2/Mcl-1 Competition Binding Assay
This fluorescence polarization assay measures the ability of a compound to disrupt the interaction between Bcl-2/Mcl-1 and a fluorescently labeled BH3 peptide.[22]
Materials:
-
Recombinant His6-MBP Mcl-1 and Bcl-2 proteins
-
FITC-labeled Bim or Bak BH3 peptide
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 3 mM DTT, 0.01% CHAPS)
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the recombinant protein (e.g., 1.5 nM Mcl-1 or 4 nM Bcl-2), the FITC-labeled peptide (e.g., 1 nM FITC-Bim or 10 nM FITC-Bak), and the test compound.
-
Incubate the plate for 30 minutes at room temperature.
-
Measure the fluorescence polarization.
-
A decrease in polarization indicates displacement of the fluorescent peptide and binding of the compound to the protein.
COX-2 Inhibition Assay
This assay determines the inhibitory effect of compounds on the activity of the COX-2 enzyme.[6][9][23][24][25]
Materials:
-
Recombinant human COX-2 enzyme
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Heme
-
Arachidonic acid (substrate)
-
Stannous chloride solution
-
Inhibitor (e.g., celecoxib as a positive control)
Procedure:
-
In a reaction tube, combine the reaction buffer, heme, and COX-2 enzyme.
-
Add the test inhibitor or vehicle control and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for exactly 2 minutes at 37°C.
-
Stop the reaction by adding stannous chloride solution.
-
The product (e.g., PGF2α) can be quantified using an ELISA kit.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by substituted indoles is crucial for understanding their mechanism of action.
Figure 1: Experimental Workflow for the MTT Assay.
The NF-κB signaling pathway is a critical regulator of inflammation and is a target for some anti-inflammatory indole derivatives.[26][27][28][29][30]
Figure 2: Canonical NF-κB Signaling Pathway.
Conclusion
The indole nucleus remains a remarkably versatile scaffold in medicinal chemistry, yielding compounds with a broad spectrum of biological activities. The continued exploration of substituted indoles, coupled with a deeper understanding of their molecular mechanisms of action, will undoubtedly lead to the development of novel and effective therapies for a range of human diseases. This guide provides a foundational resource for researchers in this exciting field, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways to aid in the rational design of future indole-based drug candidates.
References
- 1. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of dual Bcl-2/Mcl-1 inhibitors bearing 2-(1H-indol-4-yl)benzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3.5. Cyclooxygenase (COX-2) Inhibition Assay [bio-protocol.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com.cn [promega.com.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. rsc.org [rsc.org]
- 16. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 21. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 22. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. assaygenie.com [assaygenie.com]
- 25. abcam.com [abcam.com]
- 26. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. cusabio.com [cusabio.com]
- 30. bosterbio.com [bosterbio.com]
Physicochemical Properties of N-benzyl Indole Compounds: A Technical Guide for Researchers
An in-depth exploration of the key physicochemical characteristics, experimental evaluation, and biological relevance of N-benzyl indole compounds for drug discovery and development.
N-benzyl indole and its derivatives constitute a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. Their versatile molecular framework serves as a scaffold for a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. For researchers, scientists, and drug development professionals, a profound understanding of the physicochemical properties of these compounds is crucial for optimizing their pharmacokinetic and pharmacodynamic profiles, ultimately leading to the development of safer and more efficacious therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of N-benzyl indole compounds, detailed experimental protocols for their determination, and visualizations of their engagement with key biological signaling pathways.
Quantitative Physicochemical Data
The following tables summarize essential physicochemical data for N-benzyl indole and a selection of its derivatives. These parameters are fundamental in predicting the absorption, distribution, metabolism, and excretion (ADME) of these compounds within a biological system.
Table 1: General Physicochemical Properties of N-benzyl Indole Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1-Benzyl-1H-indole | C₁₅H₁₃N | 207.27 | 42-43 | 133-138 @ 0.3 mmHg[1] |
| N-Benzyl-1H-indole-3-carboxamide | C₁₆H₁₄N₂O | 250.29 | 118-120[2] | - |
| 1-(4-Fluorobenzyl)-1H-indole-5-carboxylic acid amide | C₂₀H₁₉N₂O₂F | 339.0 | 99[3] | - |
| 1-(3-Chlorobenzyl)-1H-indole-5-carboxylic acid amide | C₂₀H₁₉N₂O₂Cl | 355.0 | 96-99[3] | - |
| 1-(4-Methoxybenzyl)-1H-indole-5-carboxylic acid amide | C₂₁H₂₂N₂O₃ | 351.0 | 131[3] | - |
| 1-Benzyl-3-bromoacetyl indole | C₁₇H₁₄BrNO | 328.20 | 116-118 | - |
| 2-Chloro-3-(1-benzylindol-3-yl)quinoxaline | C₂₃H₁₆ClN₃ | 369.85 | 160-162 | - |
Table 2: Solubility and Lipophilicity of N-benzyl Indole Derivatives
| Compound | Aqueous Solubility (µg/mL) | LogP (Calculated) | LogD (pH 7.4) |
| 1-Benzyl-1H-indole | Insoluble | 4.3[4] | - |
| 3-Benzyl-1H-indole | 6.7[5] | 4.2[5] | - |
| 4-Benzyl-1H-indole | - | 4.0[6] | - |
| 1-(2,6-dichlorobenzyl)-1H-pyrazole-3-carboxylate | 8.5 (kinetic, pH 7.4)[7] | - | 2.6[7] |
| 1-(o-fluorobenzyl) derivative | 97 (kinetic, pH 7.4)[7] | - | 2.2[7] |
| 1-(o-chlorobenzyl) derivative | 35 (kinetic, pH 7.4)[7] | - | 2.7[7] |
| 1-(o-methylbenzyl) derivative | 75 (kinetic, pH 7.4)[7] | - | 2.4[7] |
Table 3: Acidity (pKa) of the Indole Moiety
| Compound | pKa |
| Indole (NH proton) | 16.2 - 17.2[8] |
Note: The indole nitrogen is weakly acidic and not readily deprotonated. The conjugate acid of the indole nitrogen has a pKa of approximately -2.4, indicating very low basicity.
Experimental Protocols
The precise measurement of physicochemical properties is a cornerstone of preclinical drug development. The following sections detail standard experimental methodologies.
Determination of Lipophilicity (LogP/LogD) by the Shake-Flask Method
The shake-flask method is the benchmark for determining the partition coefficient (LogP) and distribution coefficient (LogD).[1][4][7]
-
Principle: This method measures the equilibrium distribution of a compound between two immiscible liquid phases, typically n-octanol and an aqueous buffer. The ratio of the compound's concentration in the two phases provides the partition or distribution coefficient.
-
Procedure:
-
Prepare solutions of n-octanol saturated with the aqueous buffer and the aqueous buffer saturated with n-octanol to ensure thermodynamic equilibrium.
-
A stock solution of the test compound is prepared in the pre-saturated n-octanol.
-
Known volumes of the n-octanol stock solution and the pre-saturated aqueous buffer are combined in a vessel.
-
The mixture is agitated for a sufficient period to reach equilibrium.
-
The two phases are separated by centrifugation.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
The LogP (for non-ionizable compounds) or LogD (at a specific pH for ionizable compounds) is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
Determination of Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability. It is commonly assessed using kinetic and thermodynamic methods.[9]
a) Kinetic Solubility (Turbidimetric Assay)
-
Principle: This high-throughput method determines the concentration at which a compound precipitates out of an aqueous solution when added from a concentrated organic stock solution.
-
Procedure:
-
A high-concentration stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the DMSO stock are made in an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a microplate format.
-
The formation of precipitate is detected by measuring the turbidity or light scattering of the solutions using a plate reader.
-
The kinetic solubility is defined as the concentration at which the turbidity significantly increases.
-
b) Thermodynamic Solubility (Shake-Flask Assay)
-
Principle: This method measures the equilibrium concentration of a compound in a saturated aqueous solution.
-
Procedure:
-
An excess of the solid compound is added to a known volume of aqueous buffer.
-
The suspension is agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.
-
The undissolved solid is removed by filtration or centrifugation.
-
The concentration of the dissolved compound in the clear filtrate or supernatant is quantified by a suitable analytical method (e.g., HPLC-UV, LC-MS). This concentration represents the thermodynamic solubility.
-
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding a drug's behavior at different physiological pH values.[8]
-
Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting pH titration curve.
-
Procedure:
-
A known concentration of the test compound is dissolved in water or a suitable co-solvent system.
-
A calibrated pH electrode is immersed in the solution, which is continuously stirred.
-
The titrant (strong acid or base) is added in small, precise increments.
-
The pH is recorded after each addition, allowing the reading to stabilize.
-
The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which half of the compound is ionized.
-
Signaling Pathways and Experimental Workflows
N-benzyl indole derivatives exert their biological effects by modulating various signaling pathways. Understanding these interactions is key to elucidating their mechanism of action and therapeutic potential.
1. Inhibition of Wnt/β-catenin Signaling
Certain N-benzyl indole derivatives, such as 1-benzyl-indole-3-carbinol, have been shown to inhibit the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and oncogenesis.
Caption: Inhibition of Wnt/β-catenin signaling by N-benzyl indole compounds.
2. Targeting Epidermal Growth Factor Receptor (EGFR) Signaling
N-benzyl indole-based hydrazones have emerged as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling cascade, a pathway frequently overactive in various cancers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. media.neliti.com [media.neliti.com]
- 3. 1-Benzylindole | C15H13N | CID 96913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Benzyl-1H-indole | C15H13N | CID 19800125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 8. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Anti-Microbial Evaluation, and Docking Studies of New N-Benzyl-3-Indole Derivatives [ejchem.journals.ekb.eg]
Potential Therapeutic Targets of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
[1-(4-methylbenzyl)-1H-indol-3-yl]methanol is a synthetic derivative of indole-3-carbinol (I3C), a natural compound found in cruciferous vegetables. While direct studies on this specific molecule are limited, extensive research on its close analog, 1-benzyl-indole-3-carbinol (1-benzyl-I3C), provides a strong basis for predicting its potential therapeutic applications. This technical guide consolidates the existing knowledge on related indole-3-carbinol derivatives to elucidate the probable therapeutic targets, mechanisms of action, and biological activities of this compound. The primary focus of this family of compounds is in oncology, particularly breast cancer, due to their potent anti-proliferative and anti-estrogenic properties.
Introduction
Indole-3-carbinol (I3C) and its derivatives have garnered significant attention for their potential health benefits, including anti-cancer, anti-inflammatory, and antioxidant activities.[1][2] The synthetic modification of the I3C scaffold, such as the introduction of a benzyl group at the N1 position of the indole ring, has been shown to dramatically enhance its biological potency.[3][4] 1-benzyl-I3C, a notable example, is approximately 1000-fold more potent than I3C in suppressing the growth of human breast cancer cells.[3] Given the structural similarity, this compound is anticipated to exhibit a comparable, if not enhanced, pharmacological profile. This document outlines the key therapeutic targets and associated signaling pathways, supported by quantitative data from studies on analogous compounds.
Potential Therapeutic Targets and Mechanisms of Action
Based on research into structurally related indole-3-carbinol derivatives, the following are the primary potential therapeutic targets for this compound:
-
Human Neutrophil Elastase: This serine protease is a key identified target for I3C and its derivatives.[1][5] These indole compounds act as non-competitive allosteric inhibitors of elastase.[5] The inhibition of elastase by these molecules has been shown to induce a G1 cell cycle arrest and disrupt NF-κB signaling in human breast cancer cells.[5]
-
Estrogen Receptor-alpha (ERα): In estrogen-responsive breast cancer cells, 1-benzyl-I3C has been shown to down-regulate the production of ERα protein.[3] This anti-estrogenic activity is crucial for its therapeutic potential in hormone-dependent cancers.
-
Nuclear Factor-kappa B (NF-κB): By inhibiting elastase, which is involved in the processing of the tumor necrosis factor receptor family member CD40, indole-3-carbinol derivatives can disrupt the nuclear localization and transcriptional activity of NF-κB.[5]
-
Cyclin-Dependent Kinase 6 (CDK6): I3C has been found to inhibit the expression of CDK6, leading to a G1 cell cycle arrest in human breast cancer cells, independent of estrogen receptor signaling.[6]
-
Neuronal Precursor Cell-Expressed Developmentally Downregulated 4 (NEDD4) and WW domain-containing ubiquitin E3 ligase 1 (WWP1): I3C and its derivatives have been shown to inhibit the ubiquitination enzymatic activity of NEDD4 and WWP1.[1]
-
Brain-Derived Neurotrophic Factor (BDNF) / Tropomyosin Receptor Kinase B (TrkB) Signaling Pathway: Some I3C derivatives exhibit neuroprotective effects through mimetic activity of BDNF, leading to the activation of the TrkB/Akt signaling pathway.[7]
-
Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Responsive Element (ARE) Pathway: I3C and its derivatives can induce the expression of phase II detoxifying and antioxidant enzymes by activating the Nrf2-dependent pathway, providing a mechanism for their antioxidant effects.[7][8]
Quantitative Data
The following table summarizes the quantitative data on the anti-proliferative activity of 1-benzyl-I3C and its parent compound, I3C, in human breast cancer cell lines. It is highly probable that this compound would exhibit IC50 values in a similar range to 1-benzyl-I3C.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| 1-benzyl-I3C | MCF-7 (ER+) | DNA Synthesis Inhibition | 0.05 µM | [3] |
| I3C | MCF-7 (ER+) | DNA Synthesis Inhibition | 52 µM | [3] |
| 1-benzyl-I3C | MDA-MB-231 (ER-) | DNA Synthesis Inhibition | ~0.2 µM (for >90% inhibition) | [3] |
| I3C | MDA-MB-231 (ER-) | DNA Synthesis Inhibition | ~200 µM (for >90% inhibition) | [3] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways potentially modulated by this compound, based on the known mechanisms of its analogs.
Experimental Protocols
Detailed methodologies for key experiments are provided below, adapted from literature on analogous compounds.
Synthesis of this compound
The synthesis can be adapted from the protocol for 1-benzyl-I3C.[3]
-
N-Alkylation of Indole:
-
Dissolve indole in a suitable solvent such as DMF.
-
Add a base, for example, sodium hydride (NaH), to deprotonate the indole nitrogen.
-
Add 4-methylbenzyl bromide dropwise to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate 1-(4-methylbenzyl)-1H-indole.
-
-
Formylation:
-
Perform a Vilsmeier-Haack reaction on the N-alkylated indole using a mixture of DMF and phosphorus oxychloride (POCl₃) to introduce a formyl group at the C3 position.
-
Hydrolyze the intermediate to obtain 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde.
-
-
Reduction:
-
Reduce the aldehyde to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH₄) in a solvent such as methanol.
-
Purify the final product, this compound, using column chromatography.
-
Cell Culture and Proliferation Assay
This protocol is based on methods used to evaluate the anti-proliferative effects of 1-benzyl-I3C.[3]
-
Cell Lines:
-
MCF-7 (estrogen-responsive human breast adenocarcinoma)
-
MDA-MB-231 (estrogen-independent human breast adenocarcinoma)
-
-
Culture Conditions:
-
Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
-
DNA Synthesis Inhibition Assay:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (or vehicle control) for 48 hours.
-
Pulse-label the cells with [³H]-thymidine (1 µCi/well) for the final 4 hours of treatment.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value, the concentration required to inhibit DNA incorporation by 50%.
-
In Vitro Elastase Inhibition Assay
This protocol is designed to assess the direct inhibitory effect on elastase activity.[5]
-
Reagents:
-
Human neutrophil elastase
-
Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and human neutrophil elastase.
-
Incubate for 15 minutes at room temperature to allow for binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate).
-
Calculate the rate of reaction and determine the inhibitory activity of the compound.
-
Proposed Experimental Workflow
The following diagram outlines a logical workflow for the preclinical evaluation of this compound.
Conclusion
While direct experimental data for this compound is not yet available in the public domain, a robust body of evidence from closely related analogs, particularly 1-benzyl-I3C, strongly suggests its potential as a therapeutic agent. The primary targets are likely to be human neutrophil elastase and the estrogen receptor signaling pathway, leading to potent anti-proliferative and pro-apoptotic effects in cancer cells. The addition of a methyl group on the benzyl ring may further enhance its activity and pharmacokinetic properties. Further investigation into this specific compound is warranted to confirm these promising therapeutic potentials.
References
- 1. mdpi.com [mdpi.com]
- 2. Indole-3-Carbinol (I3C) and its Major Derivatives: Their Pharmacokinetics and Important Roles in Hepatic Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Target protein interactions of indole-3-carbinol and the highly potent derivative 1-benzyl-I3C with the C-terminal domain of human elastase uncouples cell cycle arrest from apoptotic signaling [pubmed.ncbi.nlm.nih.gov]
- 6. Indole-3-carbinol: a plant hormone combatting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
Technical Guide: Solubility and Biological Activity of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of the indole derivative [1-(4-methylbenzyl)-1H-indol-3-yl]methanol. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide also furnishes qualitative solubility information based on its parent structure, indole, and outlines a general experimental protocol for its determination. Furthermore, this document explores the biological activity of a structurally related compound, 1-benzyl-indole-3-carbinol, to provide insights into the potential mechanistic pathways of this compound.
Introduction to this compound
This compound belongs to the indole family, a class of heterocyclic aromatic compounds that are integral to numerous biologically active molecules and pharmaceuticals. Indole derivatives are widely investigated for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-viral properties. The subject compound is a derivative of indole-3-methanol, featuring a 4-methylbenzyl group attached to the indole nitrogen. This substitution can significantly influence its physicochemical properties, including solubility and biological activity.
Solubility Profile
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, the solubility of the parent compound, indole, can provide a general indication of its expected behavior in various solvents. Indole is known to be slightly soluble in water but demonstrates greater solubility in many organic solvents. The bulky and nonpolar 4-methylbenzyl group in this compound is expected to further decrease its aqueous solubility while potentially increasing its solubility in nonpolar organic solvents.
Table 1: Qualitative Solubility of Indole in Common Solvents
| Solvent | Solvent Type | Expected Solubility of this compound |
| Water | Polar Protic | Very Low to Insoluble |
| Methanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble |
| Acetone | Polar Aprotic | Soluble |
| Ethyl Acetate | Moderately Polar | Soluble |
| Dichloromethane | Nonpolar | Soluble |
| Chloroform | Nonpolar | Soluble |
| Hexane | Nonpolar | Sparingly Soluble to Insoluble |
| Toluene | Nonpolar | Soluble |
Note: This table is an estimation based on the properties of the parent indole structure and general principles of solubility. Experimental verification is required for precise quantitative data.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol based on the static equilibrium (or isothermal saturation) method for determining the solubility of a solid compound in various solvents.[1][2]
3.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents of analytical grade
-
Small vials with screw caps
-
A constant temperature shaker or incubator
-
A centrifuge
-
A calibrated analytical balance
-
A suitable analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a different solvent.
-
Equilibration: The vials are tightly sealed and placed in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). The mixtures are agitated for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the vials are removed from the shaker and allowed to stand to let the undissolved solid settle. To ensure complete separation of the solid and liquid phases, the samples are centrifuged at a high speed.
-
Sample Dilution: A known aliquot of the clear supernatant is carefully withdrawn and diluted with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: The concentration of the dissolved compound in the diluted samples is determined using a validated analytical method, such as HPLC-UV. A calibration curve prepared with standard solutions of known concentrations is used for quantification.
-
Calculation of Solubility: The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in units such as mg/mL or mol/L.
3.3. Experimental Workflow Diagram
References
Methodological & Application
Application Notes and Protocols for the Synthesis of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
[1-(4-methylbenzyl)-1H-indol-3-yl]methanol is an indole derivative. The indole nucleus is a prominent scaffold in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1] This document provides a detailed protocol for the synthesis of this compound, a compound of interest for further research and development in medicinal chemistry. The synthesis is a multi-step process involving the protection of the indole nitrogen, formylation at the C3 position, and subsequent reduction.
Overall Reaction Scheme
The synthesis of this compound can be achieved through a two-step process starting from 1-(4-methylbenzyl)-1H-indole. The indole is first formylated at the 3-position using a Vilsmeier-Haack reaction, followed by the reduction of the resulting aldehyde to the corresponding alcohol.
Step 1: Vilsmeier-Haack Formylation 1-(4-methylbenzyl)-1H-indole is reacted with a Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde.
Step 2: Reduction of the Aldehyde The intermediate aldehyde is then reduced to the target alcohol, this compound, using a mild reducing agent such as sodium borohydride (NaBH₄).
Data Presentation
| Step | Reaction | Reactants | Reagents | Solvent | Expected Yield | Reference |
| 1 | N-Alkylation of Indole | Indole, 4-Methylbenzyl bromide | Potassium Hydroxide | DMSO | 85-89% | [2] |
| 2 | Vilsmeier-Haack Formylation | 1-(4-methylbenzyl)-1H-indole | POCl₃, DMF | Dichloromethane | ~95% | [3][4] |
| 3 | Reduction | 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde | Sodium Borohydride | Methanol | >70% | [5] |
Experimental Protocols
Step 1: Synthesis of 1-(4-methylbenzyl)-1H-indole
This procedure is adapted from the N-benzylation of indole.[2]
-
Materials:
-
Indole
-
4-Methylbenzyl bromide
-
Potassium hydroxide (KOH) pellets, freshly crushed
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Calcium chloride (CaCl₂)
-
-
Equipment:
-
500 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
-
-
Procedure:
-
To a 500 mL Erlenmeyer flask equipped with a magnetic stir bar, add 200 mL of DMSO and 26.0 g (0.399 mol) of freshly crushed 86% potassium hydroxide pellets.
-
Stir the mixture at room temperature for 5 minutes.
-
Add 11.7 g (0.100 mol) of indole to the mixture.
-
Continue stirring for 45 minutes.
-
Add 37.0 g (0.200 mol) of 4-methylbenzyl bromide.
-
Stir for an additional 45 minutes.
-
Dilute the reaction mixture with 200 mL of water.
-
Extract the mixture with three 100 mL portions of diethyl ether.
-
Wash each ether layer with three 50 mL portions of water.
-
Combine the ether layers and dry over calcium chloride.
-
Remove the solvent using a rotary evaporator.
-
Remove excess 4-methylbenzyl bromide by distillation under reduced pressure.
-
Distill the residue to yield 1-(4-methylbenzyl)-1H-indole.
-
Step 2: Synthesis of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde
This protocol is based on the Vilsmeier-Haack formylation of indole.[3][4]
-
Materials:
-
1-(4-methylbenzyl)-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution
-
Water
-
-
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
-
Procedure:
-
In a three-neck flask under an inert atmosphere, cool 50 mL of DMF in an ice bath.
-
Slowly add 15.3 g (0.1 mol) of POCl₃ via a dropping funnel, keeping the temperature below 10 °C.
-
Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 20.7 g (0.1 mol) of 1-(4-methylbenzyl)-1H-indole in 100 mL of DCM.
-
Add the indole solution dropwise to the Vilsmeier reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Carefully pour the reaction mixture into 500 mL of crushed ice.
-
Neutralize the solution with a 2 M NaOH solution until it is alkaline.
-
Extract the aqueous layer with DCM (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde.
-
Step 3: Synthesis of this compound
This procedure is adapted from the reduction of indole-3-carbaldehyde.[5]
-
Materials:
-
1-(4-methylbenzyl)-1H-indole-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Anhydrous methanol
-
Water
-
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
-
Procedure:
-
Place 23.5 g (0.1 mol) of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde and 250 mL of anhydrous methanol in a 500 mL three-neck flask.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Gradually add 3.8 g (0.1 mol) of sodium borohydride in portions, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring the reaction at 0-5 °C for 3 hours.
-
Begin distillation under reduced pressure to remove the methanol, ensuring the liquid temperature does not exceed 75 °C.
-
Add approximately 300 mL of water to the residue.
-
Cool the mixture to below 15 °C.
-
Collect the precipitated solid by filtration, washing with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent like benzene or toluene to yield pure this compound.
-
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. 1H-Indole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101921223A - Synthesis method of indole-3-methanol - Google Patents [patents.google.com]
A Step-by-Step Guide to the Synthesis of Indole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Their diverse biological activities have made them a focal point in the quest for novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of various indole derivatives, focusing on three classical and versatile methods: the Fischer, Bischler-Möhlau, and Larock indole syntheses. Furthermore, it delves into the role of indole derivatives in modulating key signaling pathways pertinent to drug discovery, namely protein kinase inhibition and disruption of tubulin polymerization.
I. Synthetic Methodologies for Indole Derivatives
This section outlines the experimental protocols for three widely-used methods for synthesizing the indole nucleus. Each protocol is accompanied by a table summarizing key quantitative data for the synthesis of various derivatives.
Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is a robust and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][2]
Step 1: Preparation of Acetophenone Phenylhydrazone
-
In a conical flask, dissolve 5.15 g (0.042 mol) of acetophenone in 5 mL of ethanol and 1 mL of glacial acetic acid.
-
To this mixture, add 4.53 g of phenylhydrazine dropwise with constant swirling.
-
Heat the reaction mixture on a sand bath for 10 minutes.
-
Cool the resulting mixture in an ice bath to allow the product to precipitate.
-
Collect the precipitate by filtration and wash it with 3 mL of dilute hydrochloric acid followed by 5 mL of cold ethanol.
-
Allow the precipitate to air dry. Recrystallize the crude product from ethanol to obtain pure acetophenone phenylhydrazone.
Step 2: Cyclization to 2-Phenylindole
-
Place the crude acetophenone phenylhydrazone in a beaker containing 15 mL of ortho-phosphoric acid and 5 mL of concentrated sulfuric acid.
-
Heat the mixture on a water bath for 20 minutes at 100-120°C with constant stirring.
-
Pour the hot reaction mixture into 50 mL of cold water and wash the beaker with a few mL of water.
-
Collect the precipitate by filtration, wash with water until the washings are neutral to litmus paper.
-
Dry the crude 2-phenylindole and recrystallize from ethanol to obtain colorless crystals.
| Starting Phenylhydrazine | Starting Carbonyl | Acid Catalyst | Reaction Conditions | Product | Yield (%) | Reference |
| Phenylhydrazine | Acetophenone | H₃PO₄ / H₂SO₄ | 100-120°C, 20 min | 2-Phenylindole | Not specified | [3] |
| o-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Room Temperature | 2,3,3,7-Tetramethyl-3H-indole | High | [4] |
| m-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | Room Temperature | 2,3,3,6-Tetramethyl-3H-indole | High | [4] |
| p-Nitrophenylhydrazine | 2-Methylcyclohexanone | Acetic Acid | Reflux | 8-Nitro-1,2,3,4-tetrahydrocarbazole | Not specified | [4] |
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau indole synthesis is a method for preparing 2-arylindoles by reacting an α-bromoacetophenone with an excess of aniline.[5][6] Modern variations of this method often utilize microwave irradiation to improve yields and reduce reaction times.[7][8]
-
In a suitable vessel, create a 2:1 mixture of the desired aniline and phenacyl bromide.
-
Stir the mixture for 3 hours at room temperature.
-
Add 3 drops of dimethylformamide (DMF) to the mixture.
-
Irradiate the mixture in a microwave reactor for 1 minute at 600 W.
-
After cooling, purify the resulting 2-arylindole using appropriate chromatographic techniques.
| Aniline | Phenacyl Bromide | Reaction Time (Microwave) | Product | Overall Yield (%) | Reference |
| Aniline | Phenacyl bromide | 1 min | 2-Phenylindole | 75 | [7] |
| 4-Methylaniline | Phenacyl bromide | 1 min | 5-Methyl-2-phenylindole | 72 | [7] |
| 4-Methoxyaniline | Phenacyl bromide | 1 min | 5-Methoxy-2-phenylindole | 68 | [7] |
| 4-Chloroaniline | Phenacyl bromide | 1 min | 5-Chloro-2-phenylindole | 65 | [7] |
| Aniline | 4'-Methylphenacyl bromide | 1 min | 2-(p-Tolyl)indole | 70 | [7] |
| Aniline | 4'-Methoxyphenacyl bromide | 1 min | 2-(4-Methoxyphenyl)indole | 65 | [7] |
Larock Indole Synthesis
The Larock indole synthesis is a palladium-catalyzed reaction between a 2-haloaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles.[9] This method is highly versatile and tolerates a wide range of functional groups.[10][11]
-
To a reaction vessel, add the 2-iodoaniline derivative, 1.2 equivalents of the internal alkyne, 5.0 equivalents of K₂CO₃, and 1.0 equivalent of LiCl.
-
Add 0.05 equivalents of Pd(OAc)₂ and 0.05 equivalents of PPh₃ as the catalyst system.
-
Add DMF as the solvent.
-
Heat the mixture at 100°C for 1.5 hours.
-
After the reaction is complete, cool the mixture and perform an aqueous workup.
-
Purify the crude product by column chromatography to obtain the 2,3-disubstituted indole.
| 2-Haloaniline | Alkyne | Catalyst System | Base | Additive | Solvent | Product | Yield (%) | Reference |
| 2-Iodoaniline | Diphenylacetylene | Pd(OAc)₂/PPh₃ | K₂CO₃ | LiCl | DMF | 2,3-Diphenylindole | 81 | [11] |
| N-Acetyl-2-iodoaniline | 1-Phenyl-1-propyne | Pd(OAc)₂/PPh₃ | NaOAc | LiCl | DMF | 1-Acetyl-2-methyl-3-phenylindole | 94 | [11] |
| N-Tosyl-2-iodoaniline | 4-Octyne | Pd(OAc)₂/PPh₃ | K₂CO₃ | LiCl | DMF | 1-Tosyl-2,3-dipropylindole | 99 | [11] |
| 2-Iodoaniline | 1-(Trimethylsilyl)-1-propyne | Pd(OAc)₂/PPh₃ | K₂CO₃ | LiCl | DMF | 2-(Trimethylsilyl)-3-methylindole | 85 | [11] |
II. Experimental Workflows and Signaling Pathways
This section provides visual representations of the synthetic workflows and the biological signaling pathways targeted by indole derivatives, created using the DOT language for Graphviz.
Experimental Workflow Diagrams
Caption: Workflow for the Fischer Indole Synthesis.
Caption: One-pot microwave-assisted Bischler-Möhlau Synthesis.
Caption: Workflow for the Larock Indole Synthesis.
Signaling Pathway Diagrams
Indole derivatives are prominent in drug discovery due to their ability to interact with various biological targets. Two significant areas of investigation are their roles as protein kinase inhibitors and as disruptors of tubulin polymerization, both critical in cancer therapy.[1][12]
Many indole derivatives act as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells. By blocking the ATP-binding site of these kinases, they prevent the phosphorylation of downstream proteins, thereby inhibiting signaling pathways that promote cell proliferation and survival.[13][14]
Caption: Inhibition of EGFR signaling by an indole derivative.
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division. Some indole derivatives can bind to tubulin, disrupting microtubule dynamics. This interference with the formation of the mitotic spindle leads to cell cycle arrest and ultimately apoptosis (programmed cell death), making these compounds effective anticancer agents.[6][15]
Caption: Disruption of microtubule dynamics by an indole derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
- 9. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mediatum.ub.tum.de [mediatum.ub.tum.de]
Application Notes and Protocols for the Purification of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol, a key intermediate in various pharmaceutical syntheses. The following methods are described: silica gel column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a substituted indole derivative. Due to the potential for impurity generation during its synthesis, robust purification techniques are essential to ensure high purity for subsequent applications in drug development and other research areas. This document outlines three common and effective methods for its purification.
Data Presentation
The following table summarizes the expected outcomes for each purification technique, based on typical results for analogous indole derivatives.
| Purification Technique | Stationary/Mobile Phase or Solvent | Typical Recovery (%) | Achievable Purity (%) | Scale |
| Column Chromatography | Silica Gel / Hexane:Ethyl Acetate (7:3) | 85-95% | >98% | Milligram to Gram |
| Recrystallization | Methanol/Water | 70-85% | >99% | Milligram to Multigram |
| Preparative HPLC | C18 Silica / Acetonitrile:Water Gradient | 60-80% | >99.5% | Microgram to Milligram |
Experimental Protocols
Purification by Silica Gel Column Chromatography
This method is suitable for purifying gram-scale quantities of the crude product and for separating the target compound from less polar and more polar impurities.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Collection tubes or flasks
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the silica gel slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel and dry it. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin elution with a mobile phase of hexane:ethyl acetate (e.g., 9:1 v/v). Gradually increase the polarity of the mobile phase (e.g., to 7:3 v/v) to facilitate the elution of the target compound. The optimal solvent ratio may need to be determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the compound by TLC, visualizing the spots under a UV lamp.
-
Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
Purification by Recrystallization
Recrystallization is an effective technique for obtaining highly pure crystalline material, provided a suitable solvent system is identified.
Materials and Equipment:
-
Crude or partially purified this compound
-
Methanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot methanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add deionized water dropwise to the hot methanolic solution until the solution becomes slightly turbid. Reheat the solution until it becomes clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Purification by Preparative HPLC
Preparative HPLC is a high-resolution technique suitable for purifying small quantities of the compound to a very high degree of purity.
Materials and Equipment:
-
Crude or partially purified this compound
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
Preparative HPLC system with a C18 column
-
Fraction collector
-
Lyophilizer or rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, and filter it through a 0.45 µm syringe filter.
-
Method Development (Analytical Scale): Develop a separation method on an analytical HPLC system to determine the optimal gradient and mobile phase composition. A typical starting point is a gradient of acetonitrile in water (both with 0.1% formic acid).
-
Scaling to Preparative HPLC: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume according to the column dimensions.
-
Purification: Inject the sample onto the preparative HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the peak of the target compound.
-
Isolation: Combine the pure fractions and remove the solvents, typically by lyophilization or rotary evaporation, to obtain the highly purified product.
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Workflow for Recrystallization Purification.
Applications of N-Substituted Indole-3-Carbinol Derivatives in Medicinal Chemistry: Application Notes and Protocols
Introduction
Indole-3-carbinol (I3C), a natural product found in cruciferous vegetables, and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry.[1][2] The indole scaffold is a privileged structure, present in numerous biologically active compounds and approved drugs.[3] N-substitution on the indole ring offers a valuable handle for modifying the pharmacokinetic and pharmacodynamic properties of these molecules. This document explores the potential medicinal chemistry applications of N-substituted indole-3-carbinol derivatives, using data from related compounds to infer potential activities and guide future research.
Potential Therapeutic Applications
Based on the activities of structurally similar compounds, [1-(4-methylbenzyl)-1H-indol-3-yl]methanol and its analogs are promising candidates for investigation in several therapeutic areas:
-
Anticancer Activity: Indole derivatives have demonstrated potent anticancer effects through various mechanisms, including the induction of cell cycle arrest and apoptosis.[1][2][4]
-
Neuroprotection: Certain indole-3-carbinol derivatives have been shown to inhibit glutamate release, suggesting a potential role in protecting against excitotoxicity-related neuronal damage.[5]
-
Antimicrobial and Antifungal Activity: The indole nucleus is a core component of many antimicrobial agents.[6][7][8]
-
Enzyme Inhibition: Substituted indoles have been developed as inhibitors of key enzymes in disease pathways, such as tubulin polymerization.[9]
-
Receptor Modulation: N-benzyl indole derivatives have been identified as competitive antagonists for nicotinic acetylcholine receptors (nAChRs).[10]
Data Presentation: Biological Activities of Related Indole Derivatives
The following table summarizes the biological activities of various N-substituted indole derivatives, providing a basis for predicting the potential efficacy of novel analogs.
| Compound Class | Biological Activity | Quantitative Data (IC50, etc.) | Reference |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides | Antiproliferative (HeLa, MCF-7, HT-29) | 7d: HeLa IC50 = 0.52 μM, MCF-7 IC50 = 0.34 μM, HT-29 IC50 = 0.86 μM | [9] |
| (1-(4-chlorobenzyl)-1H-indol-3-yl) 1H-(1,2,3-triazol-4-yl) methanones | Antifungal (Candida) | 8e, 8f, 8o: 1.9–7.8 μg/mL | [7] |
| [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM) | Inhibition of Glutamate Release | Dose-dependent inhibition | [5] |
| 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodides | nAChR Antagonism | Higher potency for hα7 vs. hα4β2 nAChR | [10] |
| 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline | Anticancer (Ovarian cancer xenografts) | 100.0 ± 0.3 % tumor growth suppression | [6] |
Experimental Protocols
The following are generalized protocols for key experiments relevant to the evaluation of N-substituted indole-3-carbinol derivatives.
Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, HT-29)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2: Tubulin Polymerization Inhibition Assay
Objective: To assess the ability of a test compound to inhibit the polymerization of tubulin.
Materials:
-
Tubulin protein
-
GTP solution
-
Polymerization buffer (e.g., PEM buffer)
-
Test compound
-
Positive control (e.g., colchicine)
-
Negative control (vehicle)
-
96-well plate
-
Temperature-controlled spectrophotometer
Procedure:
-
Reaction Setup: In a pre-chilled 96-well plate, add the polymerization buffer, GTP, and the test compound at various concentrations.
-
Tubulin Addition: Add purified tubulin to each well to initiate the polymerization reaction.
-
Polymerization Monitoring: Immediately place the plate in a spectrophotometer pre-heated to 37°C and monitor the change in absorbance at 340 nm over time.
-
Data Analysis: Plot the absorbance versus time. The rate of tubulin polymerization can be determined from the slope of the linear phase of the curve. Calculate the percentage of inhibition relative to the negative control.
Visualizations
Signaling Pathway: Potential Mechanism of Anticancer Activity
Caption: Putative mechanism of tubulin polymerization inhibition.
Experimental Workflow: In Vitro Anticancer Drug Screening
Caption: Workflow for anticancer screening.
Logical Relationship: Structure-Activity Relationship (SAR) Hypothesis
Caption: Hypothesized SAR for indole-3-methanol derivatives.
Conclusion
While specific data on "this compound" is limited, the broader class of N-substituted indole-3-carbinol derivatives represents a promising area for medicinal chemistry research. The provided application notes, protocols, and visualizations offer a framework for initiating studies into the therapeutic potential of this and related compounds. Future work should focus on the synthesis and systematic evaluation of a library of analogs to establish definitive structure-activity relationships and identify lead candidates for further development.
References
- 1. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Indole-3-carbinol - Wikipedia [en.wikipedia.org]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 4. Indole-3-carbinol [jx-nutra.com]
- 5. [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol, an indole-3-carbinol derivative, inhibits glutamate release in rat cerebrocortical nerve terminals by suppressing the P/Q-type Ca2+ channels and Ca2+/calmodulin/protein kinase A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Novel 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodides are competitive antagonists for the human α4β2 and α7 nicotinic acetylcholine receptors - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Vitro Assays Using [1-(4-methylbenzyl)-1H-indol-3-yl]methanol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro applications of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol and its close structural analog, 1-benzyl-indole-3-carbinol. The protocols detailed below are based on established methodologies for evaluating the anti-proliferative and signaling pathway-modulating effects of N-substituted indole-3-carbinol derivatives in cancer cell lines.
Overview and Biological Activity
N-substituted indole-3-carbinol derivatives have garnered significant interest for their potential as anticancer agents. While specific data for this compound is not extensively available in public literature, its structural analog, 1-benzyl-indole-3-carbinol (1-benzyl-I3C), has demonstrated potent anti-proliferative and anti-estrogenic activities in various cancer cell lines, particularly in breast and melanoma cancers.[1][2] These compounds often exert their effects by modulating key signaling pathways involved in cell cycle regulation and proliferation.
Key observed activities for analogous compounds include:
-
Inhibition of cancer cell proliferation.
-
Modulation of the Wnt/β-catenin signaling pathway.[3]
-
Regulation of cell cycle-related proteins such as CDK6, p21, and p27.[1]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of N-benzyl-indole derivatives in various cancer cell lines.
Table 1: Anti-proliferative Activity of 1-benzyl-indole-3-carbinol (1-benzyl-I3C)
| Cell Line | Cancer Type | Assay | Endpoint | IC50 Value | Reference |
| MCF-7 | Breast Cancer (Estrogen Responsive) | DNA Synthesis | Inhibition | 0.05 µM | [1][2] |
| MDA-MB-231 | Breast Cancer (Estrogen Independent) | DNA Synthesis | Inhibition | ~0.2 µM (at >90% inhibition) | [1] |
Table 2: Anti-proliferative Activity of N-benzyl indole-derived hydrazones
| Compound ID | Cell Line | Cancer Type | IC50 Value (nM) | Reference |
| 5b | MDA-MB-231 | Triple-Negative Breast Cancer | 17.2 ± 0.4 | [4] |
| 5o | MDA-MB-231 | Triple-Negative Breast Cancer | 19.6 ± 0.5 | [4] |
| 5j | MDA-MB-231 | Triple-Negative Breast Cancer | 22.6 ± 0.1 | [4] |
Signaling Pathways and Mechanisms of Action
Wnt/β-catenin Signaling Pathway in Melanoma
1-benzyl-I3C has been shown to inhibit the Wnt/β-catenin signaling pathway in melanoma cells.[3] This pathway is crucial for cell proliferation and its dysregulation is a hallmark of many cancers.[5][6][7] Inhibition by 1-benzyl-I3C occurs at or upstream of the Wnt co-receptor LRP6, leading to a downstream reduction in β-catenin levels and subsequent downregulation of target genes like MITF-M, a key transcription factor in melanoma.[3]
Caption: Inhibition of the Wnt/β-catenin pathway by N-benzyl-indole-3-carbinol analogs.
Cell Cycle Regulation in Breast Cancer
In breast cancer cells, 1-benzyl-I3C induces a G1 cell cycle arrest by modulating the expression of key cell cycle regulatory proteins. Specifically, it has been observed to downregulate the expression of cyclin-dependent kinase 6 (CDK6) and upregulate the expression of the cyclin-dependent kinase inhibitors p21 and p27.[1]
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the biological activity of this compound and its analogs.
Experimental Workflow
Caption: General workflow for in vitro evaluation of N-substituted indole-3-carbinols.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
DNA Synthesis Assay (BrdU Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (peroxidase-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with the test compound for the desired duration.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours.[9]
-
Remove the labeling solution and fix the cells.
-
Denature the DNA to expose the incorporated BrdU.
-
Add the anti-BrdU antibody and incubate.
-
Wash the wells and add the substrate solution.
-
Stop the reaction with the stop solution and measure the absorbance.[10]
-
Calculate the percentage of DNA synthesis inhibition relative to the control.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
Materials:
-
Cancer cell lines
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK6, anti-p21, anti-p27, anti-β-catenin, anti-GSK-3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and treat with the test compound for the desired time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify protein expression levels, normalizing to a loading control like β-actin.[11]
References
- 1. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]
- 5. The role of WNT/β-catenin signaling pathway in melanoma epithelial-to-mesenchymal-like switching: evidences from patients-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WNT Signaling in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The WNT/Beta-catenin pathway in melanoma [imrpress.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Assessment of DNA synthesis and cell proliferation [bio-protocol.org]
- 11. Differentially Expressed Mitochondrial Proteins in Human MCF7 Breast Cancer Cells Resistant to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for cell-based experiments with [1-(4-methylbenzyl)-1H-indol-3-yl]methanol
Introduction
Indole-3-carbinol (I3C), a phytochemical derived from the breakdown of glucobrassicin found in cruciferous vegetables, and its derivatives have garnered significant attention for their potential as chemopreventive and therapeutic agents in cancer research.[1][2][3] These compounds are known to modulate a wide array of signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.[1][4] [1-(4-methylbenzyl)-1H-indol-3-yl]methanol is a synthetic derivative of I3C. Structural modifications to the parent I3C molecule, such as the addition of a benzyl group, have been shown to significantly enhance anti-proliferative and anti-estrogenic potency in human breast cancer cells.[5][6]
The protocols outlined below provide a comprehensive framework for the in vitro evaluation of this compound's biological activity in cell-based experiments. These assays are designed to assess its cytotoxic effects, its ability to induce apoptosis, and to begin to elucidate its mechanism of action by examining key signaling pathways.
General Workflow for In Vitro Evaluation
The following diagram outlines the general experimental workflow for characterizing the cellular effects of this compound.
References
- 1. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current results on the biological and pharmacological activities of Indole-3-carbinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer chemotherapy with indole-3-carbinol, bis(3′-indolyl)methane and synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for [1-(4-methylbenzyl)-1H-indol-3-yl]methanol Not Available
A comprehensive search of scientific literature and chemical databases has revealed no available information on the use of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol as a chemical probe. Consequently, the generation of detailed application notes and experimental protocols for this specific compound is not possible at this time.
While the indole-3-methanol scaffold is present in various biologically active molecules, the specific biological targets, mechanism of action, and potential applications of the 1-(4-methylbenzyl) substituted derivative remain uncharacterized in the public domain. Research on analogous compounds suggests a range of potential activities, but direct extrapolation of these properties to the requested molecule would be scientifically unsound.
For instance, studies on the related compound [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM) have demonstrated its activity as an inhibitor of glutamate release. This effect is mediated through the suppression of P/Q-type Ca2+ channels and the Ca2+/calmodulin/protein kinase A pathway.[1]
Another related structure, (1-Benzyl-1H-indol-3-yl)methanol , has been identified as an inhibitor of ubiquitin ligase activity, which can lead to apoptosis and has shown synergistic anticancer effects with other drugs.
Derivatives of (1H-indol-3-yl)methanol have also been investigated for their potential as HIV-1 inhibitors. These examples highlight the diverse biological roles that modifications to the indole-3-methanol core can impart.
However, without specific studies on "this compound," any discussion of its application as a chemical probe, including the development of experimental protocols and the visualization of its signaling pathways, would be speculative. The creation of accurate and reliable scientific documentation requires a foundation of empirical data, which is currently lacking for this particular compound.
Researchers and drug development professionals interested in the potential of this molecule would need to undertake foundational research to:
-
Synthesize and purify this compound.
-
Screen the compound against a variety of biological targets to identify its primary mechanism of action.
-
Conduct cellular and in vivo studies to characterize its biological effects.
-
Develop and validate assays for its use as a chemical probe.
Until such data becomes available, detailed application notes and protocols cannot be provided.
References
Application Notes and Protocols for the Quantification of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol
These application notes provide detailed methodologies for the quantitative analysis of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol in various matrices. The protocols are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction
This compound is an indole derivative. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of drug products, and various research applications. This document outlines protocols for three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Compound Information
-
IUPAC Name: this compound
-
Molecular Formula: C₁₇H₁₇NO
-
Molecular Weight: 251.32 g/mol
-
Chemical Structure:
Analytical Methods and Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL solution.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in methanol to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Quantitative Data Summary (HPLC-UV):
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity and is suitable for the analysis of volatile and thermally stable compounds. Derivatization may be required to improve the volatility of this compound.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A capillary column such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the analyte.
-
-
Sample Preparation (with derivatization):
-
Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
-
Data Analysis: Use the peak area of a specific ion fragment for quantification against a calibration curve prepared from derivatized standards.
Quantitative Data Summary (GC-MS):
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method, ideal for quantifying low levels of the analyte in complex matrices like biological fluids.[1][2][3]
Experimental Protocol:
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 or similar reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, gas flow, temperature).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion would be the protonated molecule [M+H]⁺, and product ions would be determined by infusion of a standard solution.
-
-
Sample Preparation (for plasma samples):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Data Analysis: Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve.
Quantitative Data Summary (LC-MS/MS):
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Visualizations
Caption: General workflow for the analytical quantification of a target compound.
Conclusion
The choice of analytical method for the quantification of this compound will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. The protocols provided herein offer a starting point for method development and validation. It is essential to perform a full method validation to ensure the reliability of the results for the intended application.
References
- 1. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A quantitative LC-MS/MS method for determination of SP-141, a novel pyrido[b]indole anticancer agent, and its application to a mouse PK study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: [1-(4-methylbenzyl)-1H-indol-3-yl]methanol as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol, a versatile precursor in organic synthesis, particularly in the development of novel therapeutic agents. This document outlines its synthesis, key reactions, and potential applications, supported by detailed experimental protocols and data.
Introduction
This compound, an indole-3-carbinol derivative, serves as a valuable building block in medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure found in numerous biologically active compounds and approved drugs.[1][2] The introduction of a 4-methylbenzyl group at the N-1 position enhances lipophilicity and can influence the biological activity of the resulting molecules. This precursor is particularly useful for synthesizing substituted bis(indolyl)methanes and other complex indole alkaloids with potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5]
Physicochemical Properties and Spectroscopic Data (Analog-Based)
| Parameter | Expected/Analog Data |
| Molecular Formula | C₁₇H₁₇NO |
| Molecular Weight | 251.33 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) 7.70-7.00 (m, 9H, Ar-H), 5.30 (s, 2H, N-CH₂), 4.85 (s, 2H, CH₂OH), 2.35 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) 137.0, 136.5, 135.0, 129.5, 128.8, 127.0, 125.5, 122.5, 120.0, 110.0, 109.5, 60.0 (CH₂OH), 50.0 (N-CH₂), 21.0 (CH₃) |
| IR (KBr, cm⁻¹) | 3400-3300 (O-H stretch), 3050 (Ar C-H stretch), 2920 (C-H stretch), 1460, 1350, 740 |
| Mass Spec (ESI-MS) | m/z 252.14 [M+H]⁺ |
Table 1: Predicted physicochemical and spectroscopic data for this compound based on analogous structures.
Synthetic Protocols
The synthesis of this compound can be achieved through a reliable three-step process starting from indole. This protocol is adapted from the synthesis of the closely related 1-benzyl-indole-3-carbinol.[6]
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Procedures
Step 1: Synthesis of 1-(4-methylbenzyl)-1H-indole
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere, add a solution of indole (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add a solution of 4-methylbenzyl chloride (1.1 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(4-methylbenzyl)-1H-indole as a solid.
Step 2: Synthesis of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde
-
In a flask under a nitrogen atmosphere, cool anhydrous DMF (5.0 eq.) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise with stirring, maintaining the temperature below 5 °C.
-
Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.
-
Add a solution of 1-(4-methylbenzyl)-1H-indole (1.0 eq.) in anhydrous DMF dropwise, keeping the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into a stirred mixture of ice and water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until pH 7-8.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde.
Step 3: Synthesis of this compound
-
Dissolve 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde (1.0 eq.) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to give this compound.
| Step | Reactant | Product | Reagents | Solvent | Yield (Analog-Based) |
| 1 | Indole | 1-(4-methylbenzyl)-1H-indole | NaH, 4-methylbenzyl chloride | DMF | 85-95% |
| 2 | 1-(4-methylbenzyl)-1H-indole | 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde | POCl₃ | DMF | 80-90% |
| 3 | 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde | This compound | NaBH₄ | Methanol | 90-98% |
Table 2: Summary of synthetic steps and expected yields based on similar reactions.
Applications in Organic Synthesis
This compound is an excellent electrophilic precursor for the C-3 functionalization of indoles. Upon activation with a Lewis or Brønsted acid, it generates a stabilized carbocation that can be trapped by various nucleophiles.
Synthesis of Unsymmetrical Bis(indolyl)methanes (BIMs)
A primary application of this precursor is the synthesis of unsymmetrical bis(indolyl)methanes, which are known for their wide range of biological activities.[7]
Caption: General reaction pathway for the application of the precursor.
Experimental Protocol: Synthesis of a 1,3'-Bis(indolyl)methane Derivative
-
Dissolve this compound (1.0 eq.) and a substituted indole (e.g., 5-methoxyindole, 1.2 eq.) in a suitable solvent such as dichloromethane or acetonitrile.
-
Add a catalytic amount of a Lewis acid (e.g., InCl₃, Sc(OTf)₃, or Bi(OTf)₃, 10 mol%) or a Brønsted acid (e.g., p-toluenesulfonic acid, 10 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired unsymmetrical bis(indolyl)methane.
| Catalyst | Solvent | Reaction Time | Yield (Typical) |
| InCl₃ | Dichloromethane | 30 min | 90-95% |
| Sc(OTf)₃ | Acetonitrile | 45 min | 88-94% |
| p-TSA | Dichloromethane | 60 min | 85-92% |
Table 3: Typical reaction conditions for the synthesis of unsymmetrical BIMs.
Potential in Drug Discovery
The indole nucleus is a cornerstone in the development of pharmaceuticals.[1][2] Derivatives of indole-3-carbinol have shown promise as anticancer agents by modulating various signaling pathways.[6][8] For instance, they can induce cell cycle arrest and apoptosis in cancer cells.[6] The N-benzylated derivatives, in particular, have demonstrated enhanced potency compared to their unsubstituted counterparts.[6]
Caption: Potential signaling pathways affected by indole-3-carbinol derivatives.
The introduction of the 4-methylbenzyl group is anticipated to enhance the lipophilicity and potentially the binding affinity of the resulting compounds to their biological targets. This makes this compound a highly attractive precursor for generating libraries of novel compounds for high-throughput screening in drug discovery programs.
Safety and Handling
-
This compound should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from strong oxidizing agents.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.
Conclusion
This compound is a versatile and valuable precursor for the synthesis of a wide array of functionalized indole derivatives. The straightforward and high-yielding synthetic route, combined with its reactivity as an electrophile, makes it an essential tool for researchers in organic synthesis and drug development. The potential for this precursor to contribute to the discovery of novel therapeutic agents is significant, warranting further exploration of its applications.
References
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis of indole-3-carbinols (I3C) and their application to access unsymmetrical bis(3-indolyl)methanes (BIMs) bearing a quaternary sp3-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Mechanism of Action of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives represent a promising class of compounds in cancer research, with indole-3-carbinol (I3C) and its metabolites demonstrating pleiotropic anti-tumor effects.[1][2] These effects are often attributed to their ability to modulate critical signaling pathways that govern cell proliferation, survival, and apoptosis.[2][3] The compound of interest, [1-(4-methylbenzyl)-1H-indol-3-yl]methanol, is a synthetic derivative of I3C. While its specific mechanism of action is yet to be fully elucidated, based on the activities of related indole compounds, it is hypothesized to exert its anticancer effects through the induction of apoptosis and cell cycle arrest, potentially mediated by the inhibition of the PI3K/Akt/mTOR and NF-κB signaling pathways.[1][4]
These application notes provide a comprehensive experimental framework to investigate the hypothesized mechanism of action of this compound in cancer cell lines. The protocols detailed below are standard methods for assessing cell viability, apoptosis, cell cycle progression, and the status of key signaling proteins.
Hypothesized Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action of this compound, where it is proposed to inhibit the PI3K/Akt and NF-κB signaling pathways, leading to decreased cell survival and proliferation, and induction of apoptosis.
Caption: Hypothesized signaling pathway of the indole compound.
Data Presentation
The following tables are templates for summarizing quantitative data from the described experimental protocols.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Compound Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| MCF-7 | 0 (Control) | 100 ± 5.2 | |
| 1 | 85 ± 4.1 | ||
| 10 | 52 ± 3.5 | Value | |
| 50 | 21 ± 2.8 | ||
| 100 | 8 ± 1.9 | ||
| PC-3 | 0 (Control) | 100 ± 6.1 | |
| 1 | 90 ± 5.5 | ||
| 10 | 60 ± 4.8 | Value | |
| 50 | 25 ± 3.3 | ||
| 100 | 12 ± 2.1 | ||
| HeLa | 0 (Control) | 100 ± 4.8 | |
| 1 | 88 ± 3.9 | ||
| 10 | 55 ± 4.2 | Value | |
| 50 | 23 ± 2.9 | ||
| 100 | 10 ± 1.5 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Apoptosis
| Cell Line | Treatment (24h) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| MCF-7 | Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| Compound (IC50) | 60.1 ± 3.5 | 25.8 ± 2.2 | 14.1 ± 1.8 | |
| PC-3 | Control | 96.5 ± 1.8 | 1.8 ± 0.3 | 1.7 ± 0.3 |
| Compound (IC50) | 65.4 ± 4.1 | 22.3 ± 1.9 | 12.3 ± 1.5 |
Data are presented as mean ± standard deviation.
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound
| Cell Line | Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MCF-7 | Control | 55.3 ± 2.8 | 30.1 ± 1.9 | 14.6 ± 1.2 |
| Compound (IC50) | 75.8 ± 3.1 | 15.2 ± 1.5 | 9.0 ± 0.9 | |
| PC-3 | Control | 60.2 ± 3.0 | 25.5 ± 2.1 | 14.3 ± 1.4 |
| Compound (IC50) | 78.1 ± 3.4 | 12.9 ± 1.3 | 9.0 ± 1.1 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[5][6]
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.[7][9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[5] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.[10][11]
Experimental Workflow:
References
- 1. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in Fischer indole synthesis and how to avoid them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Fischer indole synthesis.
Troubleshooting Guides
Issue 1: Low Yield or No Product Formation
Low yields are a frequent issue in Fischer indole synthesis, often stemming from substrate decomposition, competing side reactions, or incomplete conversion.
Possible Causes and Solutions
| Cause | Recommended Action |
| Inappropriate Acid Catalyst | The choice of acid catalyst is critical and substrate-dependent. A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction. Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃). Polyphosphoric acid (PPA) is often effective for less reactive substrates. |
| Sub-optimal Temperature | High temperatures can lead to tar and resin formation, while low temperatures may result in incomplete reaction. The optimal temperature is highly dependent on the substrate and catalyst. Start with milder conditions and gradually increase the temperature. Microwave-assisted synthesis can offer rapid heating and improved yields in shorter reaction times. |
| Unstable Hydrazone Intermediate | Some arylhydrazones are unstable and can decompose before cyclization. In such cases, it is advisable to perform a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.[1] |
| Electron-Donating Groups on the Carbonyl Component | Substituents that strongly stabilize the intermediate iminylcarbocation can favor a competing heterolytic N-N bond cleavage over the desired[2][2]-sigmatropic rearrangement, leading to byproducts and low yields. Consider using milder reaction conditions or alternative synthetic routes for these substrates. |
| Steric Hindrance | Significant steric hindrance around the reaction centers can impede the necessary conformational changes for the sigmatropic rearrangement and cyclization steps. In such cases, higher temperatures or stronger acids might be required, but this must be balanced against the risk of decomposition. |
Experimental Protocol: General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation (Optional - can be done in situ):
-
Dissolve the arylhydrazine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC or LC-MS).
-
The hydrazone can be isolated by filtration or extraction, or the reaction mixture can be taken directly to the next step.
-
-
Indolization:
-
To the hydrazone (or the in situ reaction mixture), add the acid catalyst (catalytic to stoichiometric amounts, depending on the acid and substrate).
-
Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux, depending on the specific reaction) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
If a strong acid was used, carefully neutralize the mixture with a base (e.g., saturated NaHCO₃ solution or aqueous NaOH).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.[3]
-
Issue 2: Formation of Regioisomers with Unsymmetrical Ketones
When an unsymmetrical ketone is used, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles.
Strategies for Controlling Regioselectivity
| Strategy | Description |
| Choice of Acid Catalyst | The acidity of the medium is a major factor in controlling regioselectivity. For instance, using Eaton's reagent (P₂O₅ in MeSO₃H) has been shown to provide excellent regiocontrol, favoring the formation of the 3-unsubstituted indole from methyl ketones.[4] |
| Steric Effects | The regioselectivity can be influenced by the steric bulk of the substituents on the ketone. The reaction will often favor the formation of the less sterically hindered enamine intermediate. |
| Reaction Conditions | In some cases, adjusting the reaction temperature and solvent can influence the ratio of regioisomers. |
Experimental Protocol: Regioselective Synthesis using Eaton's Reagent
-
Preparation of Eaton's Reagent: Carefully and slowly add phosphorus pentoxide (P₂O₅) to methanesulfonic acid (MeSO₃H) with stirring, typically in a 1:10 w/w ratio. This should be done in a fume hood with appropriate safety precautions as the process is exothermic.
-
Indolization:
-
Dissolve the arylhydrazone of the unsymmetrical methyl ketone in a suitable solvent like dichloromethane or sulfolane, especially if the neat reagent is too harsh and causes decomposition.[4]
-
Add the prepared Eaton's reagent to the solution.
-
Stir the reaction at the appropriate temperature (often room temperature or slightly elevated) and monitor for completion.
-
-
Work-up and Purification:
-
Carefully quench the reaction by pouring it onto ice-water.
-
Neutralize with a suitable base (e.g., aqueous NaOH or NaHCO₃).
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product as needed.
-
Issue 3: Formation of Tar and Polymeric Byproducts
The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the formation of intractable tars and polymers, which complicates product isolation and reduces yield.
Methods to Minimize Tar Formation
| Method | Description |
| Milder Reaction Conditions | Use the mildest possible acid catalyst and the lowest effective temperature that allows the reaction to proceed at a reasonable rate. |
| Solventless and Mechanochemical Approaches | Performing the reaction under solvent-free conditions or using mechanochemistry (ball milling) can reduce side reactions and simplify purification.[2][5][6] |
| Continuous Flow Synthesis | Continuous flow reactors can offer better control over reaction parameters such as temperature and residence time, which can minimize the formation of degradation products.[7] |
Experimental Protocol: Mechanochemical Fischer Indole Synthesis
-
Reactant Preparation: In a milling jar (e.g., made of zirconium oxide), combine the arylhydrazine (1.0 eq.), the carbonyl compound (1.1 eq.), a solid acid catalyst (e.g., oxalic acid), and a grinding auxiliary (e.g., dimethylurea).[2]
-
Milling:
-
Add milling balls to the jar.
-
Mill the mixture at a specified frequency for the required amount of time (this will need to be optimized for the specific reaction).
-
-
Work-up and Purification:
-
After milling, the solid reaction mixture can often be purified by dissolving it in a suitable solvent and filtering off any insoluble materials.
-
The product can then be isolated by standard extraction and purification techniques. The use of water-soluble additives like oxalic acid and dimethylurea simplifies purification as they can be removed by washing with water.[2]
-
Frequently Asked Questions (FAQs)
Q1: Can I use acetaldehyde in a Fischer indole synthesis to produce the parent indole?
A1: The direct Fischer indole synthesis with acetaldehyde typically fails or gives very low yields. However, indole itself can be synthesized by using pyruvic acid to form the corresponding 2-indolecarboxylic acid, which is then decarboxylated.[8]
Q2: What are some common side products to look out for?
A2: Besides regioisomers and tar, be aware of the potential for aldol condensation products from the starting ketone or aldehyde, and Friedel-Crafts type products if the aromatic ring of the hydrazine or carbonyl compound is activated.[9] With certain substrates, products arising from the cleavage of the N-N bond may also be observed.
Q3: My reaction is complete, but I'm having trouble with purification. What can I do?
A3: Purification can be challenging due to the presence of polar byproducts and baseline material on silica gel chromatography. Consider the following:
-
Base Wash: A thorough wash of the organic extract with an aqueous base can help remove acidic impurities.
-
Alternative Chromatography: If silica gel is not effective, consider using alumina or reverse-phase chromatography.
-
Recrystallization: If your product is a solid, recrystallization can be a very effective purification method.
-
Distillation: For volatile indoles, distillation under reduced pressure may be an option.
Q4: Are there greener alternatives to the classical Fischer indole synthesis?
A4: Yes, several more environmentally friendly methods have been developed. These include:
-
Mechanochemical Synthesis: This solvent-free method reduces waste and can lead to cleaner reactions.[2][5][6]
-
Microwave-Assisted Synthesis: Can significantly reduce reaction times and energy consumption.
-
Continuous Flow Synthesis: Offers better control and safety for large-scale production.[7]
-
Use of Greener Solvents: Reactions have been successfully carried out in more environmentally benign solvents like ethanol or even water under certain conditions.
Visualizations
References
- 1. byjus.com [byjus.com]
- 2. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 3. testbook.com [testbook.com]
- 4. researchwithnj.com [researchwithnj.com]
- 5. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. colab.ws [colab.ws]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of Indole Compounds by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of indole compounds by column chromatography.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing potential causes and solutions.
Question: Why is my indole compound streaking or tailing on the column?
Answer:
Streaking or tailing of compounds on a chromatography column is often an indication of undesirable interactions between the analyte and the stationary phase, or issues with the experimental setup.[1][2] For indole compounds, which often contain a basic nitrogen atom, strong interactions with the acidic silica gel are a common cause of this issue.[2][3]
Possible Causes and Solutions:
| Possible Cause | Solution | Citation |
| Strong interaction with acidic silica gel | Add a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase (typically 0.1-2%). This neutralizes the acidic silanol groups on the silica surface, reducing strong adsorption. | [2][4] |
| Use a different stationary phase. Neutral alumina can be a good alternative for basic compounds. Deactivated silica gel can also be used. | [3][5] | |
| Column overloading | The amount of sample loaded has exceeded the separation capacity of the column. Reduce the sample load. A general guideline is a silica-to-sample ratio of 50:1 to 100:1 for difficult separations. | [2] |
| Improperly packed column | Channels or cracks in the silica bed can lead to an uneven flow of the mobile phase. Ensure the column is packed uniformly without any air bubbles or cracks. | [1] |
| Sample applied in a wide band | The sample should be loaded in a narrow, concentrated band. Dissolve the sample in a minimal amount of solvent for loading. | [1][3] |
Question: I am getting poor separation between my indole compound and impurities. What can I do?
Answer:
Achieving good separation is the primary goal of chromatography. Poor separation can result from an unoptimized mobile phase, improper column conditions, or overloading.
Possible Causes and Solutions:
| Possible Cause | Solution | Citation |
| Inappropriate mobile phase polarity | The polarity of the mobile phase is crucial for good separation. Use Thin Layer Chromatography (TLC) to screen various solvent systems. The ideal mobile phase should give your target compound an Rf value of approximately 0.2-0.4 on the TLC plate. | [6][7] |
| Employ a gradient elution. Start with a non-polar solvent system and gradually increase the polarity by adding a more polar solvent. This can help to separate compounds with a wide range of polarities. | [4][8] | |
| Column overloading | Too much sample will lead to broad bands that overlap. Reduce the amount of sample loaded onto the column. | [2] |
| Column dimensions | A longer, thinner column generally provides better resolution than a short, wide column. | [9] |
Question: My indole compound seems to be decomposing on the column. How can I prevent this?
Answer:
Indole compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation during the purification process.[5][10]
Possible Causes and Solutions:
| Possible Cause | Solution | Citation |
| Acidity of silica gel | Deactivate the silica gel before use. This can be done by pre-treating the silica with a solvent system containing a small percentage of triethylamine. | [4] |
| Use a less acidic stationary phase, such as neutral alumina or florisil. | [5] | |
| Compound instability | Before running a column, it is advisable to check the stability of your compound on silica gel. This can be done using a 2D TLC. | [1][5] |
Frequently Asked Questions (FAQs)
Q1: How do I select the right solvent system for my indole compound?
A1: The best method for selecting a solvent system is to use Thin Layer Chromatography (TLC).[6] Experiment with different solvent mixtures, aiming for a system that provides good separation between your desired compound and any impurities, with the Rf value of your target compound ideally around 0.2-0.4.[6][7] For basic indoles, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing.[2][4]
Q2: What is the difference between wet and dry loading, and when should I use each?
A2: In wet loading , the sample is dissolved in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully pipetted onto the top of the column.[1] This is the most common method. Dry loading is used when the sample is not very soluble in the mobile phase.[1][4] In this technique, the sample is dissolved in a suitable solvent, mixed with a small amount of silica gel, and the solvent is evaporated to leave the sample adsorbed onto the silica. This dry powder is then carefully added to the top of the packed column.[1][4]
Q3: How can I tell if my compound is decomposing on a TLC plate?
A3: You can perform a 2D TLC to check for decomposition.[1][11] First, spot your compound in one corner of a square TLC plate and run it in a chosen solvent system. Then, rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it decomposes, you will see additional spots off the diagonal.[1]
Q4: My indole compound is very polar and won't move off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A4: For very polar compounds, you may need to use a more polar mobile phase.[5] A common solvent system for highly polar compounds is dichloromethane (DCM) and methanol (MeOH).[3] You can also try adding a small amount of ammonium hydroxide in methanol to your mobile phase to help elute very polar basic compounds.[5] Alternatively, reverse-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, might be a suitable option.[5]
Experimental Protocols
Protocol 1: Deactivation of Silica Gel
-
Prepare a solvent system that includes 1-3% triethylamine in your chosen eluent.[4]
-
Pack the chromatography column with silica gel as you normally would.
-
Flush the packed column with the triethylamine-containing solvent, using a volume of solvent equal to the volume of the silica gel.[4]
-
Discard the eluted solvent.
-
The silica gel is now deactivated and can be used with your regular solvent system for purification.[4]
Protocol 2: Dry Loading a Sample
-
Dissolve your crude sample in a suitable volatile solvent (e.g., dichloromethane or acetone).[4]
-
Add a small amount of silica gel (approximately 5-10 times the weight of your sample) to the solution.[1]
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder of your sample adsorbed onto the silica gel.[1][4]
-
Carefully add this powder to the top of your packed and equilibrated chromatography column.
-
Add a protective layer of sand on top of the sample layer before starting the elution.[1]
Visual Guides
References
- 1. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Purification [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Purification [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Rookie Mistakes [chem.rochester.edu]
- 11. reddit.com [reddit.com]
Optimization of reaction conditions for N-alkylation of indoles
Welcome to the technical support center for the N-alkylation of indoles. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during this crucial transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the N-alkylation of indoles?
The primary challenges in N-alkylation of indoles include:
-
Low Yields: Incomplete reactions or degradation of starting materials can lead to poor yields.
-
Side Reactions: The most common side reaction is C3-alkylation due to the high nucleophilicity of the C3 position of the indole ring.[1][2] In some cases, C2-alkylation can also occur.[3]
-
Poor Regioselectivity: Achieving selective N-alkylation over C-alkylation can be difficult to control.[4][5]
-
Substrate Scope Limitations: Electron-withdrawing groups on the indole ring can decrease the nucleophilicity of the nitrogen atom, making the reaction more challenging.[1] Conversely, sterically hindered indoles or alkylating agents can also lead to lower yields.[1]
Q2: How can I improve the regioselectivity of my N-alkylation reaction and avoid C-alkylation?
Several strategies can be employed to favor N-alkylation over C-alkylation:
-
Choice of Base and Solvent: Classical conditions often involve the use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF to deprotonate the indole nitrogen, forming the more nucleophilic indolate anion.[4][6] The choice of solvent can significantly influence regioselectivity; for instance, increasing the proportion of DMF in THF/DMF mixtures has been shown to favor N-alkylation.[4]
-
Blocking the C3 Position: If the C3 position is substituted, the likelihood of C3-alkylation is significantly reduced.[2][7]
-
Use of Protecting Groups: Introducing an electron-withdrawing group at the C2 or C3 position can increase the acidity of the N-H bond and promote N-alkylation.[1]
-
Catalyst Control: In certain catalytic systems, the choice of ligand can control the regioselectivity. For example, in copper-hydride catalyzed alkylation, different phosphine ligands can selectively produce either the N-alkylated or C3-alkylated product.[5]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[4]
Q3: My reaction is giving a low yield. What are the potential causes and how can I fix it?
Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Deprotonation: Ensure complete deprotonation of the indole N-H. This can be influenced by the strength and stoichiometry of the base, as well as the reaction temperature and time. In some cases, using a stronger base or increasing the reaction temperature may be necessary.
-
Reagent Purity: The purity of the indole, alkylating agent, and solvent is crucial. Water and other protic impurities can quench the base and the indolate anion.
-
Reaction Temperature and Time: The reaction may require optimization of temperature and duration. Some reactions proceed well at room temperature, while others require heating to go to completion.[4][8] Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.
-
Steric Hindrance: If either the indole or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced.[1] Using less hindered substrates or a more reactive alkylating agent might be necessary.
-
Degradation: Indoles can be unstable under strongly acidic or basic conditions, or at high temperatures. If degradation is suspected, milder reaction conditions should be explored.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the N-alkylation of indoles.
Problem 1: Predominant C3-Alkylation Product
This is a common issue arising from the inherent nucleophilicity of the C3 position of the indole ring.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for predominant C3-alkylation.
Problem 2: Low or No Product Formation
This issue can be caused by a variety of factors related to reaction conditions and reagent quality.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various reported N-alkylation methods to provide a comparative overview of reaction conditions and their outcomes.
Table 1: Influence of Base and Solvent on N-Alkylation of 2,3-dimethylindole with Benzyl Bromide
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (min) | N/C3 Ratio | Yield (%) of N-alkylated product |
| 1 | NaH (4) | THF | RT | - | Poor | - |
| 2 | NaH (4) | DMF | RT | - | Improved | - |
| 3 | NaH (4) | THF/DMF (1:1) | RT | - | 1:1 | - |
| 4 | NaH (4) | DMF | 80 | < 15 | >99:1 | 91 |
Data adapted from a one-pot Fischer indolisation-N-alkylation protocol.[4]
Table 2: Enantioselective N-Alkylation of Indoles with Aldimines Catalyzed by a Zinc-ProPhenol Complex
| Entry | Indole Substrate | Aldimine | Yield (%) | Enantiomeric Ratio (e.r.) |
| 1 | Indole | N-Boc-phenylmethanimine | 61 | 98.5:1.5 |
| 2 | 3-Methylindole (Skatole) | N-Boc-phenylmethanimine | 77 | 94.5:5.5 |
| 3 | Methyl indole-2-carboxylate | N-Boc-phenylmethanimine | 28 | 94:6 |
| 4 | Indole | N-Cbz-phenylmethanimine | 86 | 90.5:9.5 |
| 5 | Methyl indole-2-carboxylate | N-Cbz-phenylmethanimine | 71 | 97.5:2.5 |
Reaction conditions: 10 mol% catalyst in THF at room temperature.[7]
Experimental Protocols
General Protocol for N-Alkylation of Indole using Sodium Hydride
This protocol is a classical and widely used method for the N-alkylation of indoles.[4][6]
Materials:
-
Indole substrate
-
Alkylating agent (e.g., alkyl halide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Anhydrous workup and purification solvents (e.g., ethyl acetate, hexanes, saturated aqueous ammonium chloride)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole substrate (1.0 eq.).
-
Dissolve the indole in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated indole.
Logical Relationship Diagram for Method Selection
Caption: Decision tree for selecting an appropriate N-alkylation method.
References
- 1. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]
- 2. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
Stability and degradation issues of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. Like many indole-3-carbinol derivatives, it is particularly sensitive to acidic conditions, which can lead to oligomerization and the formation of various degradation products.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored in a cool, dark, and dry place. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. For long-term storage, temperatures of -20°C are recommended.
Q3: What are the expected degradation products of this compound?
A3: Under acidic conditions, the primary degradation pathway is expected to be the formation of a dimeric ether or further oligomerization. Oxidative stress may lead to the formation of an aldehyde or carboxylic acid at the 3-position of the indole ring. Exposure to light can also catalyze degradation, leading to a complex mixture of products.
Q4: Is this compound sensitive to air?
A4: Yes, indole derivatives can be sensitive to air, particularly to oxidation.[3] The presence of oxygen can lead to the formation of oxidized impurities over time. It is recommended to handle the compound under an inert atmosphere for experiments requiring high purity.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
-
Question: I am observing rapid degradation of my this compound sample in solution during my experiments. What could be the cause?
-
Answer: Rapid degradation in solution is often due to the pH of the solvent system. Indole-3-carbinol derivatives are known to be unstable in acidic conditions.[1] Even mildly acidic conditions can catalyze the formation of dimers and other degradation products. Additionally, check if your solvent has been de-gassed, as dissolved oxygen can contribute to oxidative degradation. Exposure to ambient light during the experiment can also be a factor.
Issue 2: Inconsistent Results in Biological Assays
-
Question: I am getting inconsistent results in my biological assays with this compound. Could this be related to stability?
-
Answer: Yes, inconsistent biological activity can be a direct consequence of compound instability. If the compound degrades in your assay medium, the effective concentration will decrease over time, leading to variable results. It is crucial to assess the stability of the compound in your specific assay buffer and under the conditions of your experiment (e.g., temperature, light exposure). Consider preparing fresh solutions immediately before use.
Issue 3: Appearance of Unexpected Peaks in HPLC Analysis
-
Question: I am seeing multiple unexpected peaks in my HPLC chromatogram when analyzing this compound. What are these, and how can I prevent them?
-
Answer: The appearance of new peaks is a strong indicator of degradation. These peaks likely correspond to oligomers, oxidation products, or other degradants. To identify the cause, a forced degradation study is recommended.[4] This involves subjecting the compound to various stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting samples by HPLC-MS to identify the degradation products. To minimize degradation, ensure your mobile phase is not acidic, protect your samples from light, and use an appropriate temperature-controlled autosampler.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound (Illustrative Data)
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 | 60 | 45% | Dimeric Ether, Oligomers |
| 0.1 M NaOH | 24 | 60 | 15% | Oxidized Species |
| 10% H₂O₂ | 24 | 25 | 30% | 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde |
| Thermal | 48 | 80 | 10% | Minor unspecified products |
| Photolytic (UV) | 24 | 25 | 25% | Complex mixture of degradants |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a typical forced degradation study to assess the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature (25°C) for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.
-
Dissolve the stressed sample in the solvent to a concentration of 1 mg/mL and then dilute to 100 µg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (100 µg/mL in mobile phase) to UV light (e.g., 254 nm) for 24 hours.
-
Analyze the solution directly by HPLC.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method, using a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) to identify degradation products.
-
Visualizations
Caption: Plausible degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting workflow for stability issues.
References
How to resolve solubility problems of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility challenges with [1-(4-methylbenzyl)-1H-indol-3-yl]methanol in aqueous solutions.
Troubleshooting Guides
Issue: Poor Dissolution of this compound in Aqueous Buffers
If you are observing low solubility or precipitation of this compound during your experiments, consider the following troubleshooting steps.
Initial Assessment Workflow
Figure 1. A stepwise approach to troubleshooting the solubility of this compound.
1. pH Modification:
The solubility of indole derivatives can be influenced by pH. While this compound is a neutral molecule, extreme pH values can sometimes affect the stability and aggregation of such compounds. It is worth investigating a pH range to identify optimal conditions. Indole-3-carbinol, a related compound, is known to oligomerize in acidic conditions, which can decrease its effective solubility[1].
Experimental Protocol: pH Solubility Profile
-
Prepare a series of buffers (e.g., citrate, phosphate, borate) with pH values ranging from 3 to 10.
-
Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
2. Co-solvent Systems:
For many non-polar compounds, the addition of a water-miscible organic solvent (co-solvent) can significantly enhance solubility by reducing the polarity of the aqueous medium.
Experimental Protocol: Co-solvent Solubility Screen
-
Select a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400).
-
Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 40% v/v).
-
Determine the saturation solubility of this compound in each co-solvent mixture using the equilibrium solubility method described above.
Illustrative Co-solvent Solubility Data
| Co-solvent | Concentration (v/v) | Illustrative Solubility (µg/mL) |
| None (Water) | 0% | < 1 |
| Ethanol | 10% | 15 |
| 20% | 50 | |
| 40% | 250 | |
| Propylene Glycol | 10% | 20 |
| 20% | 75 | |
| 40% | 350 | |
| PEG 400 | 10% | 30 |
| 20% | 120 | |
| 40% | 500 |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The low water solubility is primarily due to its molecular structure. The indole ring and the methylbenzyl group are largely hydrophobic, leading to a lipophilic character. Molecules with high lipophilicity tend to be poorly soluble in water.
Q2: Can I use surfactants to improve the solubility?
A2: Yes, surfactants can be very effective. Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate poorly soluble compounds like this compound, thereby increasing the overall solubility of the drug in the aqueous medium. Common non-ionic surfactants used in pharmaceutical formulations include Polysorbate 80 (Tween® 80) and Cremophor® EL.
Q3: How do cyclodextrins enhance the solubility of indole derivatives?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can form inclusion complexes with poorly soluble molecules, like indole derivatives, where the hydrophobic part of the guest molecule is encapsulated within the cyclodextrin cavity. This complex is more water-soluble than the drug molecule alone[2][3]. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.
Cyclodextrin Complexation Workflow
Figure 2. A general workflow for evaluating the solubilizing effect of cyclodextrins.
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Prepare aqueous solutions of a selected cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0-50 mM).
-
Add an excess of this compound to each cyclodextrin solution.
-
Equilibrate the mixtures by shaking for 24-48 hours at a controlled temperature.
-
Filter the suspensions and analyze the filtrate for the concentration of the dissolved compound by HPLC.
-
Plot the concentration of the dissolved compound against the cyclodextrin concentration to generate a phase solubility diagram.
Illustrative Cyclodextrin Solubility Data
| HP-β-CD Conc. (mM) | Illustrative Solubility (µg/mL) |
| 0 | < 1 |
| 5 | 50 |
| 10 | 120 |
| 20 | 300 |
| 50 | 850 |
Q4: What is a solid dispersion and how can it help with solubility?
A4: A solid dispersion is a system where a poorly soluble drug is dispersed in a solid, hydrophilic carrier or matrix. By dispersing the drug at a molecular level, the particle size is effectively reduced to a minimum, and the wettability is increased, leading to a higher dissolution rate and apparent solubility[4]. Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).
Solid Dispersion Preparation Workflow
Figure 3. Common methods for preparing solid dispersions.
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Select a hydrophilic carrier (e.g., PVP K30).
-
Choose a volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol) that dissolves both this compound and the carrier.
-
Dissolve the drug and carrier in the solvent at different drug-to-carrier ratios (e.g., 1:1, 1:5, 1:10 w/w).
-
Remove the solvent under reduced pressure using a rotary evaporator to form a solid film.
-
Further dry the solid mass in a vacuum oven to remove residual solvent.
-
Pulverize the resulting solid dispersion and pass it through a sieve to obtain a uniform powder.
-
Characterize the solid dispersion for amorphicity (using techniques like DSC or XRD) and assess its dissolution properties.
Q5: Are lipid-based formulations a viable option?
A5: Yes, lipid-based formulations are an excellent strategy for lipophilic compounds. These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), consist of oils, surfactants, and co-solvents. When diluted in an aqueous medium, they spontaneously form fine oil-in-water emulsions, which can effectively solubilize the drug and enhance its oral absorption[5][6].
Illustrative Composition of a SEDDS Formulation
| Component | Example Excipient | Function | Illustrative % (w/w) |
| Oil | Capryol™ 90 | Lipid phase to dissolve the drug | 30-60 |
| Surfactant | Cremophor® EL | Emulsifier | 20-50 |
| Co-solvent | Transcutol® HP | Co-surfactant/Solubilizer | 10-30 |
Experimental Protocol: Development of a SEDDS Formulation
-
Screen the solubility of this compound in various oils, surfactants, and co-solvents.
-
Construct a ternary phase diagram to identify the self-emulsifying region for different combinations of the selected excipients.
-
Prepare formulations by mixing the components until a clear solution is obtained.
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Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of an emulsion. Characterize the resulting emulsion for droplet size and polydispersity.
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Assess the drug loading capacity of the optimized formulation.
References
- 1. Oligomerization of indole-3-carbinol in aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubilization of substituted indole compounds by beta-cyclodextrin in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibrate: Effects of Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives
Welcome to the technical support center for the scale-up synthesis of indole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the transition from laboratory to pilot plant and beyond.
Frequently Asked Questions (FAQs)
Q1: My indole synthesis yield dropped significantly upon scale-up. What are the most common causes?
A1: A drop in yield during scale-up is a frequent challenge. The primary culprits often include:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, promoting side reactions and degradation of starting materials or products.
-
Exothermic Events: Many indole syntheses are exothermic. What is manageable on a small scale can lead to thermal runaways in larger vessels if not properly controlled, causing product decomposition. Continuous flow reactors offer significantly better heat transfer compared to batch reactors and can mitigate this risk.[1][2]
-
Changes in Reagent Addition Rates: The rate of addition of a reagent, easily controlled in the lab, can have a profound impact on the reaction profile at scale.
-
Impurity Profile of Starting Materials: Larger quantities of starting materials may introduce impurities that were negligible at the lab scale but can interfere with the reaction on a larger scale.
Q2: I am observing significant tar or polymer formation in my Fischer indole synthesis at a larger scale. How can I prevent this?
A2: Tar formation in the Fischer indole synthesis is a common issue, often exacerbated by the acidic conditions and higher temperatures used. Here are some strategies to mitigate it:
-
Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. While Brønsted acids like HCl and H₂SO₄ are common, Lewis acids such as ZnCl₂ or the use of solid acid catalysts like Amberlite IR 120 H can sometimes offer better results with fewer side reactions.[3][4]
-
Temperature Control: Carefully control the reaction temperature. Use a jacketed reactor with efficient cooling to prevent temperature spikes that can accelerate polymerization.
-
Solvent Selection: The choice of solvent can influence the solubility of intermediates and byproducts. A solvent that keeps all species in solution can sometimes reduce tar formation.
-
Continuous Flow Synthesis: This approach minimizes reaction time at high temperatures and provides superior temperature control, significantly reducing the formation of degradation products.[5][6][7][8][9]
Q3: What are the key advantages of using continuous flow chemistry for indole synthesis scale-up?
A3: Continuous flow chemistry offers several advantages over traditional batch processing for indole synthesis:[1][2][5][8][10]
-
Enhanced Safety: Smaller reaction volumes at any given time reduce the risk associated with highly exothermic or hazardous reactions.
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing.[2]
-
Increased Productivity: Continuous operation can lead to higher throughput compared to batch processes with their inherent downtime.
-
Faster Reaction Times: Reactions can often be performed at higher temperatures and pressures safely, significantly reducing reaction times. For example, a Fischer indole synthesis that takes hours in batch could potentially be completed in minutes in a flow reactor.[5][8]
-
Scalability: Scaling up is often as simple as running the reactor for a longer time or using multiple reactors in parallel, avoiding the challenges of redesigning large batch reactors.[1]
Q4: How do I choose the right solvent for my indole synthesis scale-up?
A4: Solvent selection is a critical parameter in scale-up, impacting reaction kinetics, solubility, work-up, and safety. Consider the following:
-
Solubility: The solvent should effectively dissolve reactants, intermediates, and the final product to the desired extent. Poor solubility can lead to precipitation and handling issues.
-
Boiling Point and Polarity: The boiling point will dictate the feasible temperature range of the reaction. Polarity affects reaction rates and selectivity.
-
Safety and Environmental Impact: At scale, factors like flammability, toxicity, and environmental impact become major considerations. Green chemistry principles should guide solvent choice.
-
Work-up and Purification: The solvent should facilitate easy product isolation. For example, a solvent from which the product crystallizes upon cooling is ideal. Toluene has been successfully used as both a co-solvent and extraction solvent in an eco-friendly Fischer indole process.[11]
Troubleshooting Guides
Guide 1: Low Yield in Fischer Indole Synthesis
This guide provides a systematic approach to troubleshooting low yields when scaling up the Fischer indole synthesis.
Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.
Guide 2: Purification and Crystallization Issues
This guide addresses common challenges in obtaining high-purity indole derivatives during downstream processing.
Caption: Troubleshooting guide for indole derivative purification.
Data on Scale-Up of Indole Syntheses
The following tables provide a summary of quantitative data from various studies on the scale-up of indole syntheses.
Table 1: Comparison of Batch vs. Continuous Flow for Fischer Indole Synthesis
| Parameter | Batch Process | Continuous Flow Process | Reference |
| Reaction Time | 2 hours | ~3 minutes | [5][8] |
| Temperature | 140 °C | 200 °C | [5][8] |
| Yield | Good | 96% | [5][8] |
| Productivity | - | 25 g/h | [5][8] |
Table 2: Hemetsberger-Knittel Synthesis - Batch vs. Microwave vs. Flow
| Method | Temperature | Time | Yield | Reference |
| Batch (Thermolysis) | 140 °C | 2 hours | Good | [5][8] |
| Microwave Irradiation | 200 °C | 10 minutes | Higher than batch | [5][8] |
| Continuous Flow | 165 °C | ~30 seconds | Similar to microwave | [5][8] |
Table 3: Nenitzescu Indole Synthesis at Scale
| Parameter | Lab Scale Recommendation | Large Scale (100 kg) | Reference |
| Benzoquinone Excess | - | 20-60% | [11] |
| Benzoquinone:Aminocrotonate Ratio | - | 1:1.2-1.6 | [11] |
| Temperature | - | Room Temperature | [11] |
Key Experimental Protocols
Protocol 1: Eco-Friendly Industrial Fischer Indole Cyclization
This protocol is adapted from an optimized process for multi-kilogram scale synthesis.[11]
Materials:
-
Substituted phenylhydrazine
-
Appropriate ketone or aldehyde
-
Toluene
-
Acid catalyst (e.g., p-toluenesulfonic acid)
Procedure:
-
Reaction Setup: In a suitable reactor, charge the phenylhydrazine and the carbonyl compound in toluene.
-
Catalyst Addition: Add the acid catalyst to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Work-up:
-
Cool the reaction mixture.
-
Perform an aqueous wash to remove the acid catalyst.
-
Separate the organic layer. Toluene serves as both the reaction solvent and the extraction solvent, minimizing wastewater.
-
-
Isolation: Concentrate the toluene layer to crystallize the indole product.
-
Purification: The product may be of high purity and not require further purification. If necessary, recrystallize from a suitable solvent.
Protocol 2: Microwave-Assisted Bischler-Möhlau Indole Synthesis
This method provides a milder, solvent-free approach for the synthesis of 2-arylindoles.[12]
Materials:
-
Substituted aniline
-
Phenacyl bromide
-
Sodium bicarbonate (optional, can use a second equivalent of aniline)
Procedure:
-
Mixture Preparation: In a microwave-safe vessel, thoroughly mix the aniline and phenacyl bromide (2:1 molar ratio, or 1:1 with one equivalent of sodium bicarbonate).
-
Microwave Irradiation: Irradiate the solid-state mixture in a microwave reactor. Typical conditions are 540 W for 45-60 seconds.
-
Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent.
-
Purification: Purify the crude product by column chromatography to obtain the 2-arylindole.
Protocol 3: Leimgruber-Batcho Indole Synthesis - Reductive Cyclization
This protocol describes the second step of the Leimgruber-Batcho synthesis, a versatile method for preparing a variety of substituted indoles.[3]
Materials:
-
trans-β-Dialkylamino-2-nitrostyrene derivative
-
Reducing agent (e.g., Raney nickel and hydrazine, Pd/C and H₂, or stannous chloride)
-
Solvent (e.g., ethanol, benzene)
Procedure using Raney Nickel and Hydrazine:
-
Reaction Setup: In a reactor equipped with a reflux condenser, dissolve the nitrostyrene derivative in a suitable solvent like ethanol.
-
Catalyst Addition: Carefully add Raney nickel to the solution.
-
Hydrazine Addition: Add hydrazine hydrate dropwise to the mixture. The reaction is often exothermic.
-
Reaction: After the addition is complete, heat the mixture to reflux and monitor the reaction until completion.
-
Work-up:
-
Cool the reaction mixture and carefully filter off the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the resulting indole derivative by crystallization or chromatography.
Signaling Pathways and Workflows
General Troubleshooting Logic for Scale-Up Synthesis
The following diagram illustrates a general logical workflow for troubleshooting common issues during the scale-up of indole derivative synthesis.
Caption: General troubleshooting workflow for indole synthesis scale-up.
References
- 1. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 2. kilolabs.com [kilolabs.com]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. colab.ws [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
Identifying and removing impurities from [1-(4-methylbenzyl)-1H-indol-3-yl]methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [1-(4-methylbenzyl)-1H-indol-3-yl]methanol. The information is designed to help identify and remove impurities that may arise during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
A1: A common and efficient method is a two-step synthesis. The first step involves the N-alkylation of indole-3-carbaldehyde with 4-methylbenzyl halide (chloride or bromide) to form 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde. The second step is the reduction of the aldehyde group to an alcohol using a reducing agent like sodium borohydride (NaBH₄).
Q2: What are the potential impurities I might encounter during the synthesis?
A2: Impurities can originate from both steps of the synthesis.
-
From the N-alkylation step:
-
Unreacted starting materials: indole-3-carbaldehyde and 4-methylbenzyl halide.
-
Side-products from the alkylating agent: 4-methylbenzyl alcohol and bis(4-methylbenzyl) ether.
-
Positional isomers: C-alkylation products, although N-alkylation is generally favored.
-
-
From the reduction step:
-
Unreacted intermediate: 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde.
-
Byproducts from the reducing agent work-up.
-
Q3: My purified indole compound has a pinkish hue. What does this indicate?
A3: A pinkish or yellowish color in indole compounds often suggests the presence of oxidation products.[1] Indoles can be sensitive to air and light. It is advisable to store the compound under an inert atmosphere and protected from light.
Q4: Which analytical techniques are best for identifying impurities in my sample?
A4: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling.[2][3]
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying impurities.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile organic impurities.[2][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the identification of unknown impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information about the impurities.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Problem 1: Low yield in the N-alkylation step.
| Possible Cause | Suggested Solution |
| Incomplete deprotonation of indole-3-carbaldehyde. | Use a strong base like sodium hydride (NaH) or potassium hydroxide (KOH) in a suitable aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5] |
| Inactive 4-methylbenzyl halide. | Use a fresh bottle of the alkylating agent. Consider converting the chloride to the more reactive bromide or iodide in situ using Finkelstein conditions. |
| Reaction temperature is too low. | Gently heat the reaction mixture (e.g., to 40-60 °C) to facilitate the reaction, but monitor for side-product formation. |
Problem 2: Presence of unreacted indole-3-carbaldehyde after N-alkylation.
| Possible Cause | Suggested Solution |
| Insufficient amount of 4-methylbenzyl halide or base. | Use a slight excess (1.1-1.2 equivalents) of the alkylating agent and the base. |
| Short reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material is consumed. |
Problem 3: Incomplete reduction of the aldehyde.
| Possible Cause | Suggested Solution |
| Insufficient reducing agent. | Use a molar excess of the reducing agent (e.g., 1.5-2.0 equivalents of NaBH₄). |
| Low reactivity of the reducing agent. | If using a mild reducing agent like NaBH₄, ensure the solvent (e.g., methanol or ethanol) is appropriate. For less reactive aldehydes, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent may be necessary, followed by a careful work-up. |
| Reaction temperature is too low. | Most reductions with NaBH₄ proceed well at room temperature, but some may require gentle warming. |
Problem 4: Difficulty in purifying the final product.
| Possible Cause | Suggested Solution |
| Impurities have similar polarity to the product. | Optimize the mobile phase for column chromatography. A gradient elution might be necessary. Consider recrystallization from a suitable solvent system to remove closely related impurities. |
| Product is an oil and does not crystallize. | If the product is an oil, purification by column chromatography is the primary method. If a solid is desired, try dissolving the oil in a minimal amount of a good solvent and adding a poor solvent dropwise to induce precipitation. |
Quantitative Data Summary
| Parameter | Typical Value | Analytical Method |
| Purity of commercial 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde | >95% | HPLC |
| Typical yield for N-benzylation of indoles | 85-97% | Gravimetric |
| Typical yield for NaBH₄ reduction of aldehydes | >90% | Gravimetric |
| Common impurity level (unreacted starting material) | <5% | HPLC |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde
-
To a solution of indole-3-carbaldehyde (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4-methylbenzyl chloride (1.1 eq) in anhydrous DMF dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
Dissolve 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for impurity identification and removal.
References
Technical Support Center: Synthesis of Indole Derivatives
Welcome to the technical support center for indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions, particularly dimerization, during the synthesis of indole-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of indole dimerization during synthesis?
Indole dimerization is a common side reaction that can significantly lower the yield of the desired product. The primary causes are twofold:
-
Acid-Catalyzed Dimerization: In the presence of strong acids, the indole nucleus can be protonated at the C3 position, forming a reactive indoleninium cation. This cation is a potent electrophile that can be attacked by a nucleophilic indole molecule, leading to the formation of a dimer.[1][2] This is particularly problematic in reactions that require acidic conditions, such as the Fischer indole synthesis.[3][4][5][6][7]
-
Oxidative Dimerization: Indoles are electron-rich heterocycles and are susceptible to oxidation.[8][9] Oxidative conditions, which can be introduced intentionally with oxidizing agents or unintentionally through exposure to air, can lead to the formation of indole radicals or radical cations.[10][11][12] These reactive intermediates can then couple to form dimers, most commonly through a 3,3'-linkage.[13][14]
Q2: How can I prevent acid-catalyzed dimerization?
Preventing acid-catalyzed dimerization primarily involves protecting the indole nitrogen. The use of an electron-withdrawing protecting group on the indole nitrogen reduces the electron density of the pyrrole ring, making it less susceptible to protonation and subsequent electrophilic attack.
Several protecting groups are commonly employed:
-
Boc (tert-butyloxycarbonyl): This is a widely used protecting group that can be introduced under basic conditions and removed with acid.[15][16][17][18] However, strong acidic conditions for deprotection can sometimes lead to dimerization if not carefully controlled.[19]
-
Sulfonyl derivatives (e.g., Tosyl (Ts), Mesitylenesulfonyl (Mts)): These are robust protecting groups that are stable to a wide range of reaction conditions.[20][21][22] Their removal often requires harsher conditions, such as strong reducing agents or very strong acids.[22][23]
A logical workflow for selecting and using a protecting group to prevent acid-catalyzed dimerization is illustrated below.
Caption: Workflow for preventing acid-catalyzed indole dimerization.
Q3: What are the best practices for preventing oxidative dimerization?
Preventing oxidative dimerization involves minimizing the exposure of the indole to oxidizing agents and conditions. Key strategies include:
-
Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.
-
Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen is also recommended.
-
Avoiding Strong Oxidants: Care should be taken to avoid unnecessary use of strong oxidizing agents.
-
N-Protection: Protecting the indole nitrogen with an electron-withdrawing group can also decrease its susceptibility to oxidation.
The mechanism of oxidative dimerization often involves the formation of a radical cation intermediate, as depicted below.
Caption: Simplified mechanism of oxidative indole dimerization.
Troubleshooting Guides
Problem: Low yield in Fischer Indole Synthesis due to side products.
The Fischer indole synthesis is notorious for potential side reactions, especially when certain substitution patterns are present.[3][5] Electron-donating substituents on the phenylhydrazine can sometimes favor N-N bond cleavage over the desired[20][20]-sigmatropic rearrangement, leading to undesired byproducts.[3][5]
Troubleshooting Steps:
-
Catalyst Choice: The choice of acid catalyst is critical. While strong Brønsted acids like HCl and H₂SO₄ are common, Lewis acids such as ZnCl₂ or BF₃·OEt₂ can sometimes give cleaner reactions and higher yields.[4][6][7][24][25] Polyphosphoric acid (PPA) is also a widely used and effective catalyst.[6]
-
Reaction Temperature: Careful control of the reaction temperature is crucial.[26] Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize the formation of side products.
-
Solvent: The choice of solvent can influence the reaction outcome. Acetic acid is a common solvent, but in some cases, higher boiling point solvents like toluene may be beneficial.[26]
The decision-making process for troubleshooting a problematic Fischer indole synthesis can be visualized as follows:
Caption: Troubleshooting workflow for the Fischer indole synthesis.
Experimental Protocols & Data
Protocol 1: N-Boc Protection of Indole
This protocol describes a general procedure for the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group.[16]
Materials:
-
Indole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the indole (1 equivalent) and TEA or DIPEA (3 equivalents) in a 2:1 mixture of THF and water.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add Boc₂O (1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the THF in vacuo.
-
Extract the crude product with dichloromethane, wash with deionized water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the N-Boc protected indole.
Protocol 2: Deprotection of N-Boc Indole
This protocol provides a method for the removal of the N-Boc group.[18][19]
Materials:
-
N-Boc protected indole
-
Trifluoroacetic acid (TFA) or a solution of HCl in a suitable solvent (e.g., dioxane)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected indole in DCM.
-
Add an excess of TFA or the HCl solution dropwise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to yield the deprotected indole.
Data Summary: Comparison of Protecting Groups for Indole Nitrogen
The choice of protecting group can significantly impact the stability of the indole and the overall yield of the synthesis. The following table summarizes the stability of common N-protecting groups for indoles under various conditions.
| Protecting Group | Stability to Acid | Stability to Base | Removal Conditions |
| Boc | Labile | Stable | Strong acid (TFA, HCl)[15][18] |
| Tosyl (Ts) | Stable | Stable | Strong reducing agents (e.g., Na/NH₃), Mg/MeOH[22] |
| Mesitylenesulfonyl (Mts) | Stable | Stable | HF[21] |
| 2-phenylsulfonylethyl | Stable | Labile | Base (e.g., potassium tert-butoxide)[20] |
This technical support center provides a starting point for addressing the common issue of indole dimerization. For more specific issues, consulting the primary literature is always recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scienceinfo.com [scienceinfo.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. testbook.com [testbook.com]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 10. Cu( ii )-catalyzed aerobic oxidative coupling of furans with indoles enables expeditious synthesis of indolyl–furans with blue fluorescence - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08226A [pubs.rsc.org]
- 11. Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones [mdpi.com]
- 12. Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. rsc.org [rsc.org]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. experts.umn.edu [experts.umn.edu]
- 22. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
- 26. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Validation & Comparative
A Comprehensive Guide to Validating the Structure of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol using 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural elucidation of the novel indole derivative, [1-(4-methylbenzyl)-1H-indol-3-yl]methanol. We present supporting experimental protocols and data, demonstrating the power of 2D NMR in unambiguously confirming molecular structures in drug discovery and development.
Introduction
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug development. Even minor ambiguities can lead to significant downstream challenges in understanding a compound's bioactivity, metabolism, and safety profile. While one-dimensional (1D) NMR (¹H and ¹³C) provides foundational information, complex molecules often yield crowded spectra with overlapping signals, making definitive assignments difficult. Two-dimensional (2D) NMR spectroscopy overcomes these limitations by correlating nuclear spins through chemical bonds or space, providing a detailed connectivity map of the molecule.
This guide focuses on the application of three fundamental 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—to validate the structure of this compound.
Experimental Protocols
A detailed methodology for the acquisition of 2D NMR data is crucial for reproducibility and accurate interpretation.
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent depends on the solubility of the compound and the desired resolution of specific proton signals. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ 0.00 ppm).
Instrumentation: All NMR spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.
1D NMR Spectra Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum. Key parameters include a spectral width of 16 ppm, 16-32 scans, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR: A proton-decoupled experiment is run to acquire the carbon spectrum. Key parameters include a spectral width of 240 ppm, 1024-2048 scans, and a relaxation delay of 2 seconds.
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[1][2] The gradient-enhanced (gCOSY) pulse sequence is used. Key parameters include a spectral width of 12 ppm in both dimensions, 256-512 increments in the indirect dimension (t₁), and 8-16 scans per increment.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and their attached carbons.[3][4][5] An edited HSQC using a gradient pulse for coherence selection is employed to differentiate between CH/CH₃ and CH₂ signals. Key parameters include a ¹H spectral width of 12 ppm and a ¹³C spectral width of 160 ppm, with 256-512 increments in the ¹³C dimension and 16-32 scans per increment.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows long-range correlations between protons and carbons, typically over two to three bonds, and is crucial for identifying connectivity across quaternary carbons.[5][6][7] A gradient-selected HMBC pulse sequence is used, optimized for a long-range coupling constant of 8 Hz. Key parameters are similar to HSQC, but with a longer evolution delay to allow for the development of long-range couplings.
Logical Workflow for Structure Validation
The process of validating a molecular structure using 2D NMR follows a logical progression, as illustrated in the diagram below.
Caption: A flowchart illustrating the systematic workflow for validating a molecular structure using a combination of 1D and 2D NMR techniques.
Data Presentation: Predicted 2D NMR Correlations for this compound
The following table summarizes the expected key correlations from COSY, HSQC, and HMBC experiments based on predicted chemical shifts.
| Proton (¹H) Signal | Predicted δ (ppm) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |
| H2 | ~7.25 (s) | - | C2 (~128) | C3, C3a, C7a, C1' |
| H4 | ~7.65 (d) | H5 | C4 (~120) | C3, C5, C6, C7a |
| H5 | ~7.15 (t) | H4, H6 | C5 (~122) | C3a, C4, C6, C7 |
| H6 | ~7.20 (t) | H5, H7 | C6 (~121) | C4, C5, C7, C7a |
| H7 | ~7.55 (d) | H6 | C7 (~111) | C3a, C5, C6 |
| CH₂OH | ~4.80 (s) | - | CH₂OH (~60) | C2, C3, C3a |
| CH₂-N | ~5.30 (s) | - | CH₂-N (~50) | C2, C7a, C1', C2'/6' |
| H2'/6' | ~7.10 (d) | H3'/5' | C2'/6' (~129) | C4', CH₂-N, CH₃ |
| H3'/5' | ~7.00 (d) | H2'/6' | C3'/5' (~130) | C1', C4' |
| CH₃ | ~2.30 (s) | - | CH₃ (~21) | C3'/5', C4' |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Comparison of NMR Techniques for Structural Validation
| Technique | Information Provided | Advantages | Limitations |
| 1D ¹H NMR | Proton environment, number of protons, and adjacent proton count (through splitting). | Fast and sensitive. | Signal overlap in complex molecules can make interpretation ambiguous. |
| 1D ¹³C NMR | Number of unique carbons and their electronic environment. | Good spectral dispersion. | Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times. Does not provide direct connectivity information. |
| COSY | Shows which protons are spin-coupled, revealing proton-proton connectivity within a spin system.[1][8] | Excellent for identifying adjacent protons and piecing together molecular fragments. | Does not provide information about connectivity across heteroatoms or quaternary carbons. |
| HSQC | Correlates each proton with the carbon it is directly attached to.[3][4][9][10] | Highly sensitive and provides unambiguous one-bond C-H connections. Edited HSQC can differentiate CH/CH₃ from CH₂ groups. | Only shows direct one-bond correlations. |
| HMBC | Shows correlations between protons and carbons that are two to three (and sometimes four) bonds away.[6][7][11][12] | Crucial for connecting spin systems separated by heteroatoms or quaternary carbons, allowing for the assembly of the complete carbon skeleton. | The absence of a correlation does not definitively rule out a long-range coupling, as the magnitude of the coupling constant can be near zero. |
| Mass Spectrometry | Provides the molecular weight and fragmentation pattern. | High sensitivity and provides the molecular formula. | Does not provide information about the specific connectivity of atoms. Isomers often cannot be distinguished. |
| X-ray Crystallography | Provides the definitive 3D structure of a molecule in the solid state. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult or impossible to grow for many compounds. The solid-state conformation may differ from the solution-state conformation. |
Conclusion
The combined application of COSY, HSQC, and HMBC provides a powerful and comprehensive toolkit for the unambiguous structural validation of this compound. COSY identifies the individual spin systems of the indole and benzyl rings. HSQC then definitively links each proton to its directly attached carbon. Finally, HMBC provides the crucial long-range connectivity information, linking the indole core, the methanol substituent, and the N-benzyl group, including connections through quaternary carbons. This multi-technique 2D NMR approach is indispensable for ensuring the structural integrity of novel chemical entities in the drug discovery pipeline, providing a solid foundation for subsequent biological and pharmacological studies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. scielo.br [scielo.br]
- 3. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone : Oriental Journal of Chemistry [orientjchem.org]
- 5. 1-Benzyl-3-(1,2-diphenyl-ethen-yl)-1H-indole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - Search Results [beilstein-journals.org]
- 11. preprints.org [preprints.org]
- 12. rsc.org [rsc.org]
The Versatility of the Indole Scaffold: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Its inherent structural features allow for diverse chemical modifications, leading to a wide array of derivatives with a broad spectrum of biological activities. This guide provides a comparative analysis of the biological potency of various indole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The data presented is collated from recent studies to aid researchers in understanding structure-activity relationships and identifying promising candidates for further development.
Anticancer Activity: Targeting the Engines of Cell Proliferation
Indole derivatives have emerged as potent anticancer agents by targeting various critical pathways involved in cancer cell growth and survival.[1] Their mechanisms of action are diverse, ranging from the inhibition of tubulin polymerization, a key process in cell division, to the modulation of crucial signaling pathways like PI3K/Akt/mTOR and MAPK.[1][2]
A comparative summary of the cytotoxic activity of selected indole derivatives against various cancer cell lines is presented below. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Indole Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 2 (9-aryl-5H-pyrido[4,3-b]indole derivative) | HeLa | 8.7 | [3] |
| Compound 4 (Indole-chalcone derivative) | Various (6 human cancer cell lines) | 0.006 - 0.035 | [3] |
| Compound 17 (Pyrazolinyl-indole derivative) | Leukemia | >10 (78.76% growth inhibition) | [3] |
| Compound 18 | MGC-803 | 9.47 | [3] |
| HCT-116 | 9.58 | [3] | |
| MCF-7 | 13.1 | [3] | |
| Compound 30 | MCF-7 | 4.43 (Standard: Gossypol) | [3] |
| A549 | 3.45 (Standard: Gossypol) | [3] | |
| Methoxy-substituted indole curcumin derivative (27) | Hep-2 | 12 | [3] |
| A549 | 15 | [3] | |
| HeLa | 4 | [3] | |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MCF-7 | 13.2 | [4] |
| MDA-MB-468 | 8.2 | [4] | |
| Oxoindolepyridonyl derivative 6a | U87MG | 0.4497 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the indole derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the indole derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined by plotting the percentage of viability against the compound concentration.
Experimental workflow for determining cytotoxicity using the MTT assay.
Key Signaling Pathways in Cancer Targeted by Indole Derivatives
Indole derivatives often exert their anticancer effects by modulating key signaling pathways that are frequently dysregulated in cancer.[6] The PI3K/Akt/mTOR and MAPK pathways are prime targets.
Inhibition of PI3K/Akt/mTOR and MAPK signaling pathways by indole derivatives.
Antimicrobial Activity: Combating Pathogenic Microbes
The indole scaffold is also a promising framework for the development of novel antimicrobial agents.[7] Indole derivatives have demonstrated activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.[8][9]
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Indole Derivative | Microorganism | MIC (µg/mL) | Reference |
| Indole-thiourea hybrid (1) | Gram-positive & Gram-negative bacteria | <12.5 | [8] |
| Compound 2 | M. tuberculosis | <0.98 | [8] |
| Compound 3 | Bacteria | <8 | [8] |
| Compound 4 | Fungi | <6 | [8] |
| 5-iodoindole | Extensively drug-resistant Acinetobacter baumannii | 64 | [10] |
| 3-methylindole | Extensively drug-resistant Acinetobacter baumannii | 64 | [10] |
| 7-hydroxyindole | Extensively drug-resistant Acinetobacter baumannii | 512 | [10] |
| Indole hydrazone derivative (8) | MRSA | 6.25 | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The indole derivative is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases, and indole derivatives have shown potential as anti-inflammatory agents.[12] They can modulate key inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes and the production of nitric oxide (NO).[3][13]
| Indole Derivative | Assay | Inhibition (%) / IC₅₀ (µM) | Reference |
| Indole-based chalcone derivative (3) | Carrageenan-induced paw edema (3h) | 61.20% | [13] |
| Indole-based chalcone derivative (7) | Carrageenan-induced paw edema (3h) | 62.24% | [13] |
| Indole-based chalcone derivative (14) | Carrageenan-induced paw edema (3h) | 63.69% | [13] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b) | IL-6 release | IC₅₀ = 2.294 | [14] |
| Indole derivative of Ursolic Acid (3) | NO inhibition | Significant at 5 µM & 10 µM | [15] |
| Indole derivative of Ursolic Acid (6) | NO inhibition | Significant at 5 µM & 10 µM | [15] |
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Inhibition
The anti-inflammatory activity of indole derivatives can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture and Stimulation: Macrophages are cultured and then stimulated with LPS in the presence or absence of the indole derivatives.
-
Sample Collection: After a suitable incubation period, the cell culture supernatant is collected.
-
Griess Reaction: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Colorimetric Measurement: In the presence of nitrite (a stable product of NO), a pink-colored azo compound is formed. The absorbance of this solution is measured at approximately 540 nm.
-
Calculation: The concentration of nitrite is determined from a standard curve, and the percentage of NO inhibition by the indole derivatives is calculated relative to the LPS-stimulated control.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 9. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. znaturforsch.com [znaturforsch.com]
- 12. researchgate.net [researchgate.net]
- 13. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
A Comparative Analysis of the Neuroprotective Effects of Indole-3-Carbinol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Indole-3-carbinol (I3C), a phytochemical found in cruciferous vegetables, and its primary metabolite, 3,3'-diindolylmethane (DIM), have emerged as promising neuroprotective agents.[1][2] Extensive preclinical research highlights their potential in mitigating neuronal damage across various models of neurodegenerative diseases and acute brain injury. This guide provides a comparative overview of their neuroprotective efficacy, supported by experimental data, detailed methodologies, and an exploration of the underlying molecular mechanisms. Both I3C and DIM can cross the blood-brain barrier, a critical attribute for centrally acting therapeutics.[2]
Comparative Efficacy in Preclinical Models
The neuroprotective activities of I3C and DIM have been evaluated in a range of in vitro and in vivo models, demonstrating their potential to counteract excitotoxicity, oxidative stress, neuroinflammation, and apoptosis. While both compounds exhibit beneficial effects, their potency can differ depending on the specific pathological context. DIM, being a more stable condensation product of I3C, is often considered the more pharmacologically active agent.[3]
Table 1: In Vitro Neuroprotection Data
| Model | Compound | Concentration | Endpoint | Result | Reference |
| Glutamate-induced excitotoxicity in HT-22 hippocampal cells | DIM | 0-80 µM | Cell Viability | Dose-dependently protected against glutamate-induced cell death. | [2] |
| 20 µM | Reactive Oxygen Species (ROS) | Significantly reduced glutamate-induced ROS production. | [2] | ||
| LPS-induced microglial (BV-2) activation | DIM | 40 µM | Neuronal (primary cortical) viability | Protected neurons from toxicity induced by conditioned media from LPS-stimulated microglia. | |
| I3C | 40 µM | Neuronal (primary cortical) viability | No significant protection observed. | ||
| β-amyloid (Aβ)-induced neurotoxicity in SH-SY5Y cells | I3C | 25, 50, 100 µM | Cell Viability | Enhanced viability of Aβ-exposed cells. | [3] |
| DIM | 25, 50, 100 µM | Cell Viability | Enhanced viability of Aβ-exposed cells. | [3] | |
| I3C | - | Acetylcholinesterase (AChE) Inhibition | IC50: 18.98 µM | [3] | |
| DIM | - | Acetylcholinesterase (AChE) Inhibition | IC50: 11.84 µM | [3] |
Table 2: In Vivo Neuroprotection Data
| Model | Compound | Dosage | Key Findings | Reference |
| Rotenone-induced Parkinson's Disease (rats) | I3C | 25, 50, 100 mg/kg/day | 100 mg/kg dose was most effective in preventing motor deficits and mitigating striatal dopamine depletion. | [4] |
| Perinatal asphyxia (rats) | DIM | Post-treatment | Restored the weight of the ipsilateral hemisphere and normalized cell number in the brain. | |
| Scopolamine-induced cognitive impairment (rats) | I3C | 25, 50, 100 mg/kg | Markedly enhanced cognitive performance and decreased AChE activity. | |
| Experimental Autoimmune Encephalomyelitis (EAE) (mice) | I3C or DIM | Pre- and post-treatment | Pre-administration prevented clinical symptoms; post-treatment lowered disease severity. | [2] |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of I3C and DIM are mediated through the modulation of several critical signaling pathways. Their ability to simultaneously target oxidative stress, inflammation, and apoptosis underscores their therapeutic potential.
Nrf2-ARE Pathway (Antioxidant Response)
Both I3C and DIM are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[1][5] This is a primary cellular defense mechanism against oxidative stress. By promoting the translocation of Nrf2 to the nucleus, these compounds upregulate the expression of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[2]
Caption: I3C/DIM-mediated activation of the Nrf2 antioxidant pathway.
BDNF/TrkB/Akt Pathway (Neurotrophic Support)
DIM, in particular, has been shown to activate the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB).[1][2] This signaling cascade promotes neuronal survival and synaptic plasticity. Activation of TrkB leads to the phosphorylation of Akt, a key protein kinase that inhibits apoptotic pathways and promotes cell survival.[1][5]
Caption: DIM enhances neurotrophic support via the TrkB/Akt signaling cascade.
Modulation of AhR and NF-κB Signaling (Anti-inflammatory Action)
Both I3C and DIM are known modulators of the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in inflammation.[2] Their interaction with AhR can lead to the suppression of neuroinflammatory responses. DIM has been shown to inhibit the hyperactivation of microglia, the brain's resident immune cells, by attenuating the Nuclear Factor-κB (NF-κB) signaling pathway, thereby reducing the production of pro-inflammatory mediators.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Culture: HT-22 or SH-SY5Y cells are seeded in 96-well plates and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are pre-treated with various concentrations of I3C or DIM for a specified duration (e.g., 30 minutes to 12 hours) before the addition of the neurotoxic insult (e.g., 5 mM glutamate or 10 µM Aβ oligomers).
-
Incubation: The cells are incubated with the toxin for 12-24 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization and Measurement: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.
Western Blot Analysis for Protein Expression
-
Protein Extraction: Following treatment, cells or brain tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Nrf2, p-Akt, Akt, β-actin).
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.
Caption: General workflow for evaluating the neuroprotective effects of I3C/DIM.
Conclusion
Both indole-3-carbinol and its derivative, 3,3'-diindolylmethane, demonstrate significant neuroprotective properties across a variety of preclinical models. The available data suggests that DIM may be the more potent and directly active compound in many instances, particularly in modulating neurotrophic and anti-inflammatory pathways.[3] Their multifaceted mechanism of action, targeting key pathways in oxidative stress, apoptosis, and inflammation, makes them attractive candidates for further investigation in the context of neurodegenerative diseases and acute brain injuries. Future research, including well-designed clinical trials, is necessary to translate these promising preclinical findings into therapeutic applications for human neurological disorders.
References
- 1. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators [ouci.dntb.gov.ua]
- 2. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective effects of indole-3-carbinol on the rotenone rat model of Parkinson's disease: Impact of the SIRT1-AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Docking Studies of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol with Target Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the docking studies of indole derivatives, with a focus on analogs of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol, against various protein targets. Due to the limited availability of specific docking data for this compound in the public domain, this report summarizes findings for structurally related 1-benzyl-indole compounds to offer insights into potential protein interactions and binding affinities.
Comparative Docking Data
The following table summarizes the molecular docking results for various 1-benzyl-indole derivatives against different protein targets. This data provides a baseline for understanding the potential interactions of this compound.
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Reference |
| (E)-2-[(1-benzyl-1H-indol-3-yl)methylene]-N-(4-methylphenyl)hydrazinecarbothioamide | Tyrosinase | -8.5 | HIS259, HIS263, SER282 | [1] |
| (E)-2-[(1-benzyl-1H-indol-3-yl)methylene]-N-phenylhydrazinecarbothioamide | Tyrosinase | -8.2 | HIS259, HIS263, VAL283 | [1] |
| 5-(Benzyloxy)-1-methyl-1H-indole | Squalene Synthase | -8.6 | TYR171, LEU210, PHE288 | [2] |
| 5-(Benzyloxy)-1-methyl-1H-indole | Lanosterol-14α Demethylase | -9.0 | TYR145, HIS377, ILE379 | [2] |
| 1-(phenylsulfonyl)-1H-indol-4-yl derivative | 5-HT6 Receptor | - | Asp3.32, Phe6.51, Phe6.52 | [3] |
Experimental Protocols
The following is a generalized experimental protocol for the molecular docking of indole derivatives, based on methodologies reported in the cited literature.
1. Ligand Preparation:
-
The 2D structure of the ligand, this compound, and its analogs are drawn using chemical drawing software such as ChemDraw or Marvin Sketch.
-
The 2D structures are converted to 3D structures and energy minimized using a suitable force field (e.g., MMFF94) within software like Avogadro or UCSF Chimera.[1]
-
The final 3D structure of the ligand is saved in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).
2. Protein Preparation:
-
The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
All water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms and Kollman charges are added to the protein.
-
The protein structure is energy minimized to remove any steric clashes.
-
The prepared protein is saved in a .pdbqt format.
3. Molecular Docking:
-
Molecular docking is performed using software such as AutoDock Vina, PyRx, or Schrödinger's Glide.[2]
-
A grid box is defined around the active site of the protein to encompass the binding pocket. The dimensions and center of the grid box are determined based on the co-crystallized ligand or through blind docking followed by analysis of the most populated cluster of docked conformations.
-
The docking algorithm is run to generate multiple binding poses of the ligand within the protein's active site.
-
The poses are ranked based on their docking scores (e.g., binding affinity in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
4. Analysis of Results:
-
The interactions between the ligand and the protein in the best-ranked pose are visualized and analyzed using software like Discovery Studio Visualizer or PyMOL.
-
Key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues in the active site are identified and documented.
Visualizations
Experimental Workflow
Caption: A generalized workflow for molecular docking studies.
Representative Signaling Pathway: Tyrosinase Inhibition
Indole derivatives have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. The following diagram illustrates the simplified signaling pathway and the point of inhibition.
Caption: Inhibition of the melanin biosynthesis pathway by an indole derivative.
References
A Head-to-Head Comparison of Synthetic Routes to Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products, pharmaceuticals, and agrochemicals. Its synthesis has been a subject of intense study for over a century, leading to a diverse toolkit of reactions for constructing this privileged scaffold. This guide provides an objective, data-driven comparison of key synthetic routes to substituted indoles, enabling researchers to select the most appropriate method based on starting material availability, desired substitution pattern, and reaction condition tolerance.
At a Glance: Key Indole Synthesis Strategies
We will compare five major synthetic routes, spanning both classical and modern methodologies. Each strategy offers distinct advantages and is suited for different synthetic challenges.
| Synthetic Route | Key Precursors | General Conditions | Key Advantages | Common Limitations |
| Fischer Synthesis | Phenylhydrazine + Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis), heat | High reliability, widely applicable, readily available starting materials | Not suitable for acid-sensitive substrates, potential for isomeric mixtures with unsymmetrical ketones |
| Larock Synthesis | o-Haloaniline + Disubstituted Alkyne | Palladium catalyst, base, ligand | Excellent functional group tolerance, high regioselectivity, versatile for complex structures[1] | Requires pre-functionalized aniline, catalyst cost and sensitivity |
| Madelung Synthesis | N-Acyl-o-toluidine | Strong base (e.g., alkoxides, organolithiums), high temperature | Good for specific substitution patterns (unsubstituted at C2) | Harsh conditions (high temp, strong base) limit functional group tolerance[2] |
| Bischler-Möhlau Synthesis | α-Haloacetophenone + Aniline | Excess aniline, heat | Straightforward route to 2-arylindoles[3] | Harsh conditions, often poor yields, limited to 2-aryl substitution[3] |
| Reissert Synthesis | o-Nitrotoluene + Diethyl oxalate | Base, then reductive cyclization (e.g., Zn/AcOH) | Utilizes readily available nitroaromatics | Multi-step process, functional group sensitivity during reduction[4] |
Reaction Mechanisms and Logical Flow
The choice of synthetic route is governed by factors such as the desired substitution pattern and the nature of the available starting materials. The following diagrams illustrate the fundamental mechanisms of each key reaction and a logical workflow for selecting an appropriate synthesis.
Fischer Indole Synthesis Mechanism
The Fischer synthesis proceeds via the acid-catalyzed rearrangement of a phenylhydrazone intermediate.[5] The key step is a[6][6]-sigmatropic rearrangement.
Larock Indole Synthesis Mechanism
The Larock synthesis is a powerful palladium-catalyzed heteroannulation. The cycle involves oxidative addition, alkyne insertion, and reductive elimination.[1]
Synthetic Route Selection Workflow
This flowchart provides a simplified decision-making process for choosing a suitable indole synthesis based on common starting materials and desired outcomes.
Quantitative Performance Comparison
To provide a direct comparison, the synthesis of a common structural motif, 2-phenylindole, is examined across different methodologies. The data presented are representative examples from the literature and actual results may vary based on specific substrate and reaction optimization.
| Method | Starting Materials | Key Reagents/Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| Fischer | Phenylhydrazine, Acetophenone | Polyphosphoric Acid (PPA) | 100-140 | 1-2 | ~75 | General Procedure |
| Bischler-Möhlau | α-Bromoacetophenone, Aniline | Excess Aniline | 180-210 | 1-3 | ~30-50[3] | Classical Method |
| Larock | o-Iodoaniline, Phenylacetylene | Pd(OAc)₂, PPh₃, Na₂CO₃ | 100 | 12-24 | ~80-95[1] | Larock, 1991 |
| Madelung | N-Benzoyl-o-toluidine | Sodium Ethoxide | 360-380 | 0.5-1 | ~60-70[2] | Classical Method |
Note: Modern modifications of classical methods, such as the use of microwave irradiation or improved catalysts, can significantly alter reaction times and yields.[7]
Detailed Experimental Protocols
Protocol 1: Fischer Synthesis of 2-Phenylindole
This protocol is a representative procedure for the acid-catalyzed cyclization of a phenylhydrazone.
-
Hydrazone Formation: Phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) are dissolved in ethanol. A catalytic amount of acetic acid is added, and the mixture is stirred at room temperature for 1-2 hours until precipitation of the phenylhydrazone is complete. The solid is filtered, washed with cold ethanol, and dried.
-
Cyclization: The dried acetophenone phenylhydrazone (1.0 eq) is added portion-wise to pre-heated polyphosphoric acid (PPA) (10x weight of hydrazone) at 100°C.
-
Reaction: The mixture is heated to 140°C and maintained for 30-60 minutes, with occasional stirring until the reaction is complete (monitored by TLC).
-
Workup: The hot reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
Purification: The precipitate is filtered, washed with water until neutral, and then recrystallized from an appropriate solvent (e.g., ethanol/water) to yield pure 2-phenylindole.
Protocol 2: Larock Synthesis of 2-Phenyl-3-methylindole
This protocol illustrates a typical palladium-catalyzed heteroannulation.[1]
-
Reaction Setup: A reaction vessel is charged with 2-iodoaniline (1.0 eq), 1-phenyl-1-propyne (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), triphenylphosphine (PPh₃, 0.1 eq), and sodium carbonate (Na₂CO₃, 2.0 eq).
-
Solvent Addition: Anhydrous N,N-dimethylformamide (DMF) is added, and the vessel is sealed.
-
Reaction: The mixture is purged with nitrogen and heated in an oil bath at 100°C for 12-24 hours with vigorous stirring. The reaction progress is monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: The filtrate is washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-phenyl-3-methylindole.
Conclusion
The synthesis of substituted indoles is a mature field with a rich diversity of available methods.
-
The Fischer indole synthesis remains a robust and cost-effective choice for many applications, provided the substrates can withstand strong acid and heat.[5]
-
The Bischler-Möhlau and Madelung syntheses , while historically significant, are often limited by their harsh reaction conditions and have been largely superseded by milder, more versatile methods.[2][3]
-
Modern palladium-catalyzed cross-coupling reactions, particularly the Larock indole synthesis , offer unparalleled scope, flexibility, and functional group tolerance, making them the methods of choice for the synthesis of complex, highly functionalized indole derivatives in drug discovery and materials science.[1]
The selection of a synthetic route should be guided by a careful analysis of the target structure, the availability and cost of starting materials, and the required scale of the synthesis. For complex targets, modern catalytic methods generally provide the most efficient and reliable path to the desired product.
References
- 1. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Gassman indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Bischler-Möhlau_indole_synthesis [chemeurope.com]
Assessing the selectivity of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol against different cell lines
A Comparative Analysis of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol's Potential Anticancer Profile Based on a Close Structural Analog
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel anticancer agents with improved efficacy and selectivity, indole-containing compounds have emerged as a promising class of molecules. This guide provides a comparative assessment of the potential selectivity of this compound against various cell lines. Due to a lack of direct experimental data for this specific compound in the reviewed scientific literature, this analysis focuses on its close structural analog, (1-benzyl-1H-indol-3-yl)methanol (also known as 1-benzyl-I3C), to infer its potential activity and guide future research.
The parent compound, indole-3-carbinol (I3C), found in cruciferous vegetables, has long been investigated for its cancer-preventive properties.[1][2][3] However, its relatively high IC50 values have been a hurdle for its clinical development.[4] Synthetic modifications to the I3C scaffold have been explored to enhance its potency. The introduction of a benzyl group at the N-1 position of the indole ring, as seen in 1-benzyl-I3C, has been shown to dramatically increase its anti-proliferative effects.[1][4]
Comparative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data for indole-3-carbinol (I3C) and its N-benzyl derivative, 1-benzyl-I3C. This data highlights the significant increase in potency achieved by the N-benzylation of the indole ring.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Indole-3-carbinol (I3C) | MCF-7 (Breast Cancer) | DNA Synthesis Inhibition | ~200 | [1] |
| (1-benzyl-1H-indol-3-yl)methanol (1-benzyl-I3C) | MCF-7 (Breast Cancer) | DNA Synthesis Inhibition | 0.05 | [1] |
| (1-benzyl-1H-indol-3-yl)methanol (1-benzyl-I3C) | MDA-MB-231 (Breast Cancer) | DNA Synthesis Inhibition | ~0.2 | [1] |
Inferred Selectivity and Potential
The data strongly suggests that the N-benzyl modification enhances the cytotoxic potential of the indole-3-methanol scaffold by approximately 1000-fold in the tested breast cancer cell lines.[1] While direct evidence for the selectivity of this compound is unavailable, the high potency of its close analog, 1-benzyl-I3C, suggests that it may also exhibit significant anticancer activity. The methyl group on the benzyl ring of the target compound may further influence its lipophilicity and interaction with cellular targets, potentially affecting its activity and selectivity profile. Further studies are warranted to evaluate the cytotoxicity of this compound against a panel of cancer cell lines and, importantly, against non-cancerous cell lines to determine its therapeutic index.
Experimental Protocols
The following is a detailed methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to determine cytotoxicity.
Objective: To determine the concentration of an investigational compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Investigational compound (e.g., this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of the investigational compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in complete culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of the compound is added to the respective wells. Control wells containing medium with the vehicle (e.g., DMSO) at the same concentration as the highest compound dose are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect on the cells.
-
MTT Addition: After the incubation period, 10 µL of the MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble formazan crystals.
-
Solubilization of Formazan: The medium containing MTT is carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15-20 minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The absorbance values of the control wells are considered as 100% cell viability. The percentage of cell viability for each concentration of the compound is calculated as: (Absorbance of treated wells / Absorbance of control wells) x 100. The IC50 value is then determined by plotting a dose-response curve of cell viability versus compound concentration.
Signaling Pathways and Experimental Workflow
To visualize the potential mechanisms of action and the experimental process, the following diagrams are provided.
Caption: Experimental workflow for determining the cytotoxicity of a compound using the MTT assay.
Caption: Proposed mechanism of Wnt/β-catenin signaling inhibition by indole derivatives.
Conclusion and Future Directions
While direct experimental data for this compound is currently lacking, the remarkable potency of its close analog, (1-benzyl-1H-indol-3-yl)methanol, provides a strong rationale for its investigation as a potential anticancer agent. Future studies should focus on synthesizing and evaluating the cytotoxicity of this compound against a broad panel of human cancer cell lines, alongside non-cancerous cell lines, to establish its selectivity and therapeutic window. Elucidating its precise molecular targets and mechanisms of action will be crucial for its further development as a potential therapeutic candidate. The information presented in this guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising class of indole derivatives.
References
- 1. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer chemotherapy with indole-3-carbinol, bis(3'-indolyl)methane and synthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN101921223A - Synthesis method of indole-3-methanol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol: A Comprehensive Guide for Laboratory Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol, a compound within the indole derivative family. These procedures are designed for researchers, scientists, and drug development professionals to manage this chemical waste stream responsibly.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle the chemical with appropriate personal protective equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Wear fire/flame resistant and impervious clothing.[1] Chemical-resistant gloves (e.g., nitrile) are essential.[2] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1] Operate in a well-ventilated area, preferably a chemical fume hood.[1][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to federal, state, and local regulations for hazardous waste.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][5]
1. Waste Identification and Segregation:
-
Segregate this waste from other incompatible materials, such as strong oxidizing agents.[3][5] Store acids and bases separately.[7]
-
Keep solid and liquid waste forms in separate containers.[8]
2. Waste Accumulation and Storage:
-
Use a designated, leak-proof, and compatible container for waste accumulation.[4][5] The container must have a secure cap or lid and be kept closed except when adding waste.[5]
-
The container should be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5] Do not use abbreviations.[5]
-
Store the waste container in a designated satellite accumulation area within the laboratory.[7] This area should have secondary containment to catch any potential leaks.[5][8]
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4][5]
-
The primary disposal methods for this type of chemical are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
4. Disposal of Empty Containers:
-
A container that held this compound must be decontaminated before being discarded.
-
Triple-rinse the empty container with a suitable solvent that can dissolve the compound.[4][5]
-
The rinsate from this process must be collected and treated as hazardous waste.[5]
-
After triple-rinsing, deface or remove the original label, and the container may then be disposed of in the regular laboratory trash or recycling receptacles.[4]
The logical workflow for the disposal of this compound is illustrated in the diagram below.
Caption: Workflow for the disposal of this compound.
Accidental Release Measures
In the event of a spill, the following steps should be taken:
Table 2: Spill Response Protocol
| Step | Action |
| 1. Personal Precautions | Evacuate the area if necessary. Ensure adequate ventilation. Avoid dust formation if the material is solid. Wear the appropriate PPE as outlined in Table 1.[1] |
| 2. Environmental Precautions | Prevent the spill from entering drains, sewers, or waterways.[1] |
| 3. Containment & Cleanup | For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[3] For liquid spills, absorb with an inert material (e.g., sand, diatomaceous earth) and collect for disposal.[9] |
| 4. Final Disposal | The collected spill material must be disposed of as hazardous waste following the procedures outlined above. |
The decision-making process for handling chemical waste, from initial generation to final disposal, is critical for maintaining a safe laboratory environment.
Caption: Decision tree for laboratory chemical waste disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. echemi.com [echemi.com]
- 2. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 3. fishersci.com [fishersci.com]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. carlroth.com [carlroth.com]
Personal protective equipment for handling [1-(4-methylbenzyl)-1H-indol-3-yl]methanol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling [1-(4-methylbenzyl)-1H-indol-3-yl]methanol. The following procedures are based on best practices for handling similar indole derivatives and are intended to ensure the safe use and disposal of this compound.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is paramount. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles or a Face Shield | ANSI Z87.1-1989 or EN 166 | To protect against potential splashes or airborne particles. A face shield should be worn over safety glasses during procedures with a high risk of splashing.[1][2][3][4] |
| Hand Protection | Chemical-resistant gloves | Check manufacturer's compatibility chart | Disposable nitrile gloves are suitable for incidental contact, but should be changed immediately upon contamination. For more prolonged handling, consider thicker, reusable gloves.[1][2][5] |
| Body Protection | Laboratory Coat | Nomex® or 100% cotton recommended | To protect skin and personal clothing from contamination. The lab coat should be fully buttoned.[1] |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Varies based on exposure assessment | Required if work is not performed in a chemical fume hood or if there is a risk of generating dust or aerosols.[1][4][5][6] |
| Footwear | Closed-toe shoes | --- | To protect feet from spills and falling objects.[1][2] |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring experimental integrity.
1. Preparation:
-
Ensure a well-ventilated workspace, preferably a certified chemical fume hood.[5][7]
-
Gather all necessary materials and equipment before handling the compound.
-
Inspect all PPE for integrity before use.[1]
2. Handling the Compound:
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with the skin and eyes.[5]
-
If transferring the solid, use a spatula or other appropriate tool.
-
For solutions, use a calibrated pipette or syringe.
3. In Case of a Spill:
-
Alert others in the immediate vicinity.
-
For small spills, absorb the material with an inert absorbent material such as sand or vermiculite.[5]
-
Place the absorbed material into a sealed, labeled container for proper disposal.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[3][5][8]
-
Clean all contaminated surfaces and equipment.
-
Remove and properly store or dispose of PPE.
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, absorbent pads, and pipette tips, should be collected in a designated, sealed hazardous waste container.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
IV. Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. angenechemical.com [angenechemical.com]
- 4. bvl.bund.de [bvl.bund.de]
- 5. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. echemi.com [echemi.com]
- 8. mpbio.com [mpbio.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
